Tnik-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methoxy-N-(3-methoxyphenyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-18-5-3-4-17(12-18)25-22(26)19-7-6-14(11-20(19)28-2)16-10-15-8-9-23-21(15)24-13-16/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
OWFWIXZOWNBPBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C3=CN=C4C(=C3)C=CN4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Tnik-IN-2 and its Mechanism of Action in Wnt Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and fate, playing a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like Adenomatous Polyposis Coli (APC) are prevalent.[1] Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a key downstream effector and an essential activator of the canonical Wnt signaling pathway.[1][2][3] This central role makes TNIK a compelling therapeutic target for cancers driven by dysregulated Wnt signaling.[1][3]
This technical guide focuses on the mechanism of action of TNIK inhibitors, with a specific interest in Tnik-IN-2, in the context of Wnt signaling. While detailed public scientific data on this compound is limited, this document will provide a comprehensive overview of the well-characterized mechanisms of other potent TNIK inhibitors, such as NCB-0846 and KY-05009, which serve as instructive examples of how small molecules can modulate this critical oncogenic pathway. The principles and experimental approaches detailed herein are directly applicable to the study and characterization of this compound and other novel TNIK inhibitors.
The Role of TNIK in Wnt Signaling
In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin are key events. Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-MYC and Cyclin D1, which drive cell proliferation.[2][4]
TNIK is a crucial component of this nuclear complex.[2] It directly interacts with both β-catenin and TCF4 and its kinase activity is essential for the full transcriptional activation of Wnt target genes.[2][3] The primary mechanism of TNIK-mediated activation is the phosphorylation of TCF4 at serine 154.[4] This phosphorylation event is a critical step for promoting the transcriptional activity of the β-catenin/TCF4 complex.[4] Therefore, inhibiting the kinase activity of TNIK presents a direct strategy to suppress Wnt-driven gene expression and subsequent tumorigenesis.
Mechanism of Action of TNIK Inhibitors
TNIK inhibitors, such as this compound, are small molecules designed to bind to the ATP-binding site of the TNIK kinase domain, thereby preventing the phosphorylation of its substrates, most notably TCF4.[3] By inhibiting TNIK's kinase activity, these compounds effectively block the downstream signaling cascade of the Wnt pathway, even in cancer cells harboring upstream mutations like those in APC.[1]
The consequences of TNIK inhibition are manifold and include:
-
Suppression of Wnt Target Gene Expression: By preventing TCF4 phosphorylation, TNIK inhibitors lead to a significant reduction in the expression of Wnt target genes.[5]
-
Inhibition of Cancer Cell Growth and Proliferation: The downregulation of pro-proliferative genes results in the inhibition of cancer cell growth and colony formation.[6]
-
Induction of Apoptosis: In many cancer cell lines, the inhibition of the Wnt pathway by TNIK inhibitors leads to programmed cell death.[5][7]
-
Abrogation of Cancer Stemness: The Wnt pathway is critically involved in maintaining cancer stem cell populations. TNIK inhibitors have been shown to reduce markers of cancer stemness, suggesting they can target the root of tumor recurrence and metastasis.[8]
Quantitative Data for TNIK Inhibitors
| Inhibitor | IC50 (TNIK) | Ki | Cell Line | Cell Growth Inhibition | Reference |
| This compound | 1.33 µM | Not Reported | Not Reported | Not Reported | MyBioSource |
| NCB-0846 | 21 nM | Not Reported | HCT116 | Yes | [5][6][9][10] |
| KY-05009 | Not Reported | 100 nM | RPMI8226 | Yes (IC50 in µM range) | [7][11][12] |
Table 1: In Vitro Activity of TNIK Inhibitors
| Inhibitor | Animal Model | Tumor Type | Effect | Reference |
| NCB-0846 | Mouse Xenograft (HCT116) | Colorectal Cancer | Tumor growth suppression | [6] |
| NCB-0846 | ApcMin/+ Mice | Intestinal Tumorigenesis | Reduced tumor multiplicity and dimensions | [9] |
Table 2: In Vivo Efficacy of TNIK Inhibitors
Mandatory Visualizations
Wnt Signaling Pathway and TNIK Inhibition
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.
Experimental Workflow for TNIK Inhibitor Characterization
Caption: A typical experimental workflow for the characterization of a novel TNIK inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize TNIK inhibitors. These protocols are based on established methods from the scientific literature and can be adapted for the evaluation of this compound.
TNIK Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the kinase activity of TNIK by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[13]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or other test inhibitors
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (e.g., 5% DMSO).[13]
-
Add 2 µL of recombinant TNIK enzyme (e.g., 30 ng) to each well.[13]
-
Prepare a substrate/ATP mix in Kinase Assay Buffer (e.g., final concentration of 25 µM ATP and 0.1 µg/µL MBP).[13]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[13]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTS Assay)
This assay assesses the effect of TNIK inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116, SW620)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound or other test inhibitors
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1.0 x 10⁴ cells/well) and allow them to attach overnight.[12]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Wnt Pathway Components
This technique is used to detect changes in the protein levels and phosphorylation status of key Wnt signaling components following treatment with a TNIK inhibitor.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
This compound or other test inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TNIK, anti-phospho-TCF4, anti-β-catenin, anti-c-MYC, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if TNIK physically interacts with β-catenin and TCF4 and whether this interaction is disrupted by a TNIK inhibitor.
Materials:
-
HEK293T or Ls174T cells
-
Wnt3a conditioned medium (for HEK293T cells)
-
This compound or other test inhibitors
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-TNIK)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (e.g., anti-TNIK, anti-β-catenin, anti-TCF4)
Procedure:
-
Culture and treat the cells with the TNIK inhibitor. For HEK293T cells, stimulate with Wnt3a conditioned medium for 8 hours to induce the formation of the TNIK/β-catenin/TCF4 complex.[2]
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-TNIK antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against TNIK, β-catenin, and TCF4 to detect the interaction.
Conclusion
TNIK is a well-validated and promising therapeutic target for cancers with aberrant Wnt signaling. While specific data on this compound is not widely available, the established mechanisms of other TNIK inhibitors provide a strong framework for its characterization. By employing the biochemical, in-cell, and in vivo experimental approaches detailed in this guide, researchers and drug developers can effectively evaluate the potency, selectivity, and mechanism of action of this compound and other novel TNIK inhibitors. The continued development of potent and specific TNIK inhibitors holds great promise for the treatment of colorectal and other Wnt-driven cancers.
References
- 1. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. NCB-0846 | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.jp [promega.jp]
Tnik-IN-2 and its Effect on TCF4 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of the TRAF2- and NCK-interacting kinase (TNIK) in the phosphorylation of T-cell factor 4 (TCF4), a critical step in the activation of the canonical Wnt signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK a compelling therapeutic target. This document details the mechanism of TNIK-mediated TCF4 phosphorylation, summarizes the inhibitory effects of small molecule inhibitors on this process, and provides detailed experimental protocols for assessing these effects. While specific data for a compound designated "Tnik-IN-2" is not publicly available, this guide leverages data from well-characterized TNIK inhibitors, such as NCB-0846 and KY-05009, to provide a thorough understanding of the inhibition of TCF4 phosphorylation.
Introduction: The TNIK-TCF4 Axis in Wnt Signaling
The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in the initiation and progression of various cancers. A crucial event in this pathway is the interaction of β-catenin with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes that promote cell proliferation.
TNIK has been identified as a critical positive regulator of the Wnt pathway.[1][2][3] It directly interacts with both β-catenin and TCF4, forming a ternary complex on the promoters of Wnt target genes.[1][2][4] Within this complex, TNIK's kinase activity is essential for the phosphorylation of TCF4 at the conserved serine 154 residue.[4] This phosphorylation event is a key step for the full transcriptional activation of the TCF4/β-catenin complex.[5][6] Consequently, inhibiting the kinase activity of TNIK presents a promising strategy to attenuate aberrant Wnt signaling in cancer.[7][8][9]
Quantitative Data on TNIK Inhibitors and TCF4 Phosphorylation
While specific quantitative data for "this compound" is not available in the public domain, this section summarizes the inhibitory activities of other potent TNIK inhibitors against TNIK kinase activity and TCF4 phosphorylation.
| Compound | Assay Type | Target | IC50 / Inhibition | Reference |
| NCB-0846 | In vitro kinase assay | TNIK enzyme activity | ~30 nM | [9] |
| NCB-0846 | Immunoblotting | TCF4 phosphorylation | Complete inhibition at 3 µM | [9] |
| KY-05009 | In vitro kinase assay | TNIK kinase activity (Ki) | 100 nM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of inhibitors on TNIK-mediated TCF4 phosphorylation.
In Vitro TNIK Kinase Assay for TCF4 Phosphorylation
This assay directly measures the ability of a compound to inhibit the phosphorylation of TCF4 by TNIK in a cell-free system.
Materials:
-
Recombinant human TNIK protein
-
Recombinant human GST-TCF4 fusion protein[1]
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mM sodium orthovanadate, 2 mM DTT)[1]
-
ATP (20 µM)[1]
-
[γ-³²P]ATP (5 µCi)[1]
-
Test inhibitor (e.g., this compound) at various concentrations
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing recombinant TNIK, GST-TCF4, and the test inhibitor at the desired concentration in kinase buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.[1]
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into GST-TCF4 using a phosphorimager to quantify the level of phosphorylation.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Assay for TCF4 Phosphorylation
This assay assesses the ability of a compound to inhibit TCF4 phosphorylation within a cellular context.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116 or DLD-1)[9]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) at various concentrations
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-TCF4 (Ser154), anti-total-TCF4, anti-TNIK, and a loading control (e.g., anti-β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).[9]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-TCF4 (Ser154).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total TCF4, TNIK, and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated TCF4 to total TCF4.
Visualizations
TNIK-TCF4 Signaling Pathway in Wnt Activation
Caption: TNIK-mediated phosphorylation of TCF4 in the Wnt signaling pathway.
Experimental Workflow for Assessing TCF4 Phosphorylation Inhibition
Caption: Workflow for in vitro and cellular assessment of TCF4 phosphorylation.
Mechanism of this compound Action
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tnik-IN-2 in Colorectal Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with cancer stem cells (CSCs) implicated as key drivers of tumor initiation, progression, metastasis, and therapeutic resistance. The Wnt/β-catenin signaling pathway is fundamentally important for maintaining the self-renewal and undifferentiated state of intestinal stem cells, and its aberrant activation is a critical event in the majority of colorectal cancers. Traf2- and Nck-interacting kinase (TNIK) has emerged as a crucial downstream effector in the Wnt signaling cascade, functioning as an essential regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex.[1][2] Inhibition of TNIK presents a promising therapeutic strategy to abrogate CSC function and overcome drug resistance in CRC. This technical guide provides an in-depth overview of the role of TNIK in colorectal cancer stem cells, with a focus on the effects of the small molecule inhibitor NCB-0846, a compound analogous to Tnik-IN-2 in its mechanism of action.
Quantitative Data Summary
The inhibitory effects of the TNIK inhibitor NCB-0846 have been quantified across various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in suppressing cancer cell growth and viability.
| Cell Line | Compound | IC50 (nM) | Notes |
| HCT116 | NCB-0846 | 21 | Human colorectal carcinoma cell line with a CTNNB1 mutation.[3][4] |
| HCT116 | NCB-0970 | 272 | Diastereomer of NCB-0846 with 13-fold lower TNIK-inhibitory activity.[3] |
| MC38 | NCB-0846 | 380 | Mouse colon adenocarcinoma cell line.[5] |
| CT26 | NCB-0846 | 600 | Mouse colon carcinoma cell line.[5] |
Table 1: In Vitro Inhibitory Activity of NCB-0846 against Colorectal Cancer Cell Lines.
The impact of TNIK inhibition on colorectal cancer stem cell populations has been assessed by monitoring the expression of key CSC markers. Treatment with NCB-0846 has been shown to significantly reduce the proportion of cells expressing these markers.
| Cell Line | Treatment | Marker | Effect |
| HCT116 | NCB-0846 | CD44 | Downregulation of expression.[3] |
| HCT116 | NCB-0846 | CD133 | Downregulation of expression.[3] |
| HCT116 | NCB-0846 | ALDH1 | Downregulation of expression.[3] |
Table 2: Effect of NCB-0846 on Colorectal Cancer Stem Cell Marker Expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to investigate the role of TNIK in colorectal cancer stem cells.
Sphere Formation Assay
This assay is widely used to assess the self-renewal capacity of cancer stem cells, which are able to form three-dimensional spheroids in non-adherent, serum-free culture conditions.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116)
-
DMEM/F12 serum-free media
-
B-27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Ultra-low attachment plates (e.g., Corning Costar)
-
TNIK inhibitor (e.g., NCB-0846) or vehicle control (DMSO)
Procedure:
-
Culture colorectal cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete media.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free sphere formation media (DMEM/F12 supplemented with B-27, EGF, and bFGF).
-
Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed cells at a low density (e.g., 500 cells/well) in ultra-low attachment 24-well plates.
-
Add the TNIK inhibitor or vehicle control at the desired concentrations to the respective wells.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Monitor sphere formation over 7-14 days.
-
Quantify the number and size of spheres formed in each condition.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as TNIK and downstream targets of the Wnt signaling pathway.
Materials:
-
Colorectal cancer cells treated with a TNIK inhibitor or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Axin2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated cells with RIPA buffer and quantify protein concentration.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of TNIK inhibitors on tumor growth and cancer stem cell populations.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Colorectal cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
TNIK inhibitor (e.g., NCB-0846) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the TNIK inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting, or dissociation for flow cytometry to analyze CSC markers).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the research. The following diagrams were generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway and the role of TNIK.
Caption: Experimental workflow for the sphere formation assay.
Conclusion
TNIK is a critical kinase that functions downstream in the Wnt/β-catenin signaling pathway, playing an indispensable role in the maintenance and function of colorectal cancer stem cells. The development and investigation of small molecule inhibitors, such as NCB-0846, have demonstrated that targeting TNIK effectively suppresses the growth of colorectal cancer cells, reduces the cancer stem cell population, and inhibits tumor growth in preclinical models. This technical guide provides a foundational understanding of the role of TNIK in colorectal cancer stem cells and offers detailed protocols for key experiments in this area of research. Further investigation into TNIK inhibitors holds significant promise for the development of novel and effective therapies for colorectal cancer.
References
- 1. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 5. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tnik-IN-2: A Novel Kinase Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Introduction to TNIK as a Therapeutic Target
Mechanism of Action
Tnik-IN-2 exerts its anti-fibrotic effects by inhibiting the kinase activity of TNIK. This inhibition modulates several key signaling pathways implicated in the pathogenesis of IPF:
-
Wnt/β-catenin Pathway: TNIK is a key component of the TCF4/β-catenin transcriptional complex. By inhibiting TNIK, this compound is expected to block aberrant Wnt signaling, which is known to be activated in IPF and contributes to epithelial cell injury and fibroblast activation.[3][7][10]
-
TGF-β Signaling: Transforming growth factor-β (TGF-β) is a potent pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts.[11][12] this compound has been shown to suppress key pro-fibrotic signaling pathways including TGF-β.[13]
-
Hippo/YAP-TAZ Pathway: The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation contributes to fibrosis.[2][4][14][15] Inhibition of TNIK has been shown to activate Hippo signaling, leading to the downregulation of its downstream effectors YAP-TAZ, which are hyperactive in fibrotic tissues.[16]
The multifaceted mechanism of action of this compound, targeting multiple pro-fibrotic pathways, suggests its potential for robust efficacy in treating IPF.
Data Presentation
In Vitro Efficacy
The following table summarizes the in vitro activity of this compound (INS018_055) in various cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Kinase Inhibition | - | TNIK IC50 | 7.8 nM | [17] |
| Fibrosis Marker Inhibition | LX-2 (human hepatic stellate cells) | COL1 IC50 | 63 nM | [17] |
| Fibrosis Marker Inhibition | LX-2 (human hepatic stellate cells) | α-SMA IC50 | 123 nM | [17] |
| Fibrosis Marker Inhibition | MRC-5 (human lung fibroblasts) | TGF-β-mediated α-SMA IC50 | 27 nM | [17] |
| Fibrosis Marker Inhibition | IPF patient-derived fibroblasts | TGF-β-mediated α-SMA IC50 | 50 nM | [17] |
| Cytotoxicity | LX-2 (human hepatic stellate cells) | CC50 | 748.08 µM | [17] |
In Vivo Preclinical Efficacy
This compound has demonstrated significant anti-fibrotic and anti-inflammatory effects in animal models of pulmonary fibrosis.
| Animal Model | Species | Treatment | Key Findings | Reference |
| Bleomycin-induced lung fibrosis | Mouse | INS018_055 (oral) | Reduced fibrotic areas by over 50% and significantly improved lung function. | [17] |
| Bleomycin-induced lung fibrosis | Rat | INS018_055 (inhalation) | Improved lung function (FVC, airway resistance, pulmonary compliance). | [18] |
| CCl4-induced liver fibrosis | Mouse | INS018_055 (3 and 10 mg/kg b.i.d.) | Significantly reduced steatosis and fibrosis scores. | [17] |
Clinical Trial Data
This compound has undergone Phase I and is currently in Phase II clinical trials for the treatment of IPF.
| Trial Phase | Population | Key Endpoints | Results | Reference |
| Phase I (NCT05154240, CTR20221542) | Healthy Volunteers (n=78) | Safety, tolerability, pharmacokinetics | Favorable safety and tolerability profile, good oral bioavailability, and dose-proportional pharmacokinetics. | [3][10][19] |
| Phase IIa (NCT05938920) | IPF Patients | Safety, tolerability, change in Forced Vital Capacity (FVC) | Met primary endpoint of safety and tolerability. Showed a dose-dependent improvement in FVC. The 60 mg QD group had a mean FVC increase of +98.4 ml compared to -20.3 ml for placebo. | [2][8][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
-
Cell Culture: Primary human lung fibroblasts from IPF donors or healthy donors are seeded at a density of 3,000 cells/well in 96-well plates.[21]
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Induction of FMT: Fibroblast-to-myofibroblast transition is induced by stimulating the cells with TGF-β1 (e.g., 1.25 ng/mL).[21]
-
Incubation: The cells are incubated for 72 hours post-TGF-β1 stimulation.[21]
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA), a marker of myofibroblasts, and with DAPI for nuclear counterstaining.[21]
-
High-Content Imaging and Analysis: Images are acquired using a high-content analysis system, and the expression and organization of α-SMA stress fibers are quantified. The number of nuclei is also counted to assess cytotoxicity.[21]
Western Blot Analysis for Fibrosis Markers
This protocol details the detection of key fibrosis-related proteins in cell lysates or tissue homogenates.
-
Sample Preparation:
-
Cells: Lyse cultured fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.
-
Tissue: Homogenize lung tissue samples in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Collagen Type I) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.
-
Animal Model: Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.[22]
-
Bleomycin Administration:
-
Anesthetize the mice.
-
Administer a single intratracheal instillation of bleomycin (e.g., 1-3 U/kg) in sterile saline.[11] A control group should receive saline only.
-
-
Compound Administration: Begin treatment with this compound (e.g., via oral gavage or inhalation) at a specified time point after bleomycin administration, often after the initial inflammatory phase (e.g., day 7).
-
Monitoring: Monitor the animals for body weight changes and signs of distress.
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Lung Function: Assess lung function parameters such as Forced Vital Capacity (FVC) using a specialized ventilator system (e.g., flexiVent).[11]
-
Histology: Euthanize the animals, perfuse the lungs, and fix them in formalin. Embed the lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.
-
Fibrosis Scoring: Quantify the extent of fibrosis using a semi-quantitative scoring system such as the Ashcroft score.
-
Hydroxyproline Assay: Measure the collagen content in lung tissue homogenates using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[1][2][3][4]
-
Hydroxyproline Assay
This assay quantifies the total collagen content in a tissue sample.
-
Tissue Hydrolysis:
-
Homogenize a known weight of lung tissue in distilled water.
-
Add concentrated hydrochloric acid (HCl) to the homogenate in a pressure-tight vial.
-
Hydrolyze the sample at 120°C for 3 hours.[3]
-
-
Sample Preparation:
-
Evaporate the hydrolyzed samples to dryness under a vacuum to remove the acid.
-
Reconstitute the dried samples in assay buffer.
-
-
Colorimetric Reaction:
-
Add Chloramine T reagent to each sample and standard to oxidize the hydroxyproline.
-
Add DMAB reagent, which reacts with the oxidized hydroxyproline to produce a colored product.[3]
-
-
Measurement: Measure the absorbance of the samples and standards at 560 nm using a microplate reader.
-
Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve of known hydroxyproline concentrations.
Visualizations
AI-Driven Drug Discovery Workflow
This compound Signaling Pathway in IPF
Caption: Proposed signaling pathway of this compound in IPF.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion
References
- 1. Hydroxyproline assay. [bio-protocol.org]
- 2. 2.8. Hydroxyproline Assay [bio-protocol.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insilico Case Study | Life Sciences | AWS [aws.amazon.com]
- 6. Chemistry42: An AI-Driven Platform for Molecular Design and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gubra.dk [gubra.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-13 Induces YY1 through the AKT Pathway in Lung Fibroblasts | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. news-medical.net [news-medical.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tnik-IN-2 in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator of neuronal development and function. It is highly expressed in the brain and is enriched in the postsynaptic density (PSD) of excitatory synapses.[1][2] TNIK's involvement in various intracellular signaling pathways, including the Wnt/β-catenin pathway and cytoskeleton organization, positions it as a key player in processes such as synaptic plasticity, neurogenesis, and cognitive functions.[3][4][5][6] Dysregulation of TNIK has been implicated in several neurological and neurodevelopmental disorders, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth exploration of the function of TNIK in neuronal development, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Data Presentation
The following tables summarize key quantitative findings from studies investigating the function of TNIK in neuronal development, primarily from studies involving TNIK knockout (TNiK-/-) mice.
Table 1: Biochemical and Synaptic Function Alterations in TNiK-/- Mice
| Parameter | Finding in TNiK-/- Mice | Reference |
| GSK3β levels | 143% increase | [3][7] |
| AMPAR GluA1 levels | 35% decrease in PSD extracts | |
| Paired-Pulse Facilitation (PPF) | Significant increase (196 ± 3% vs. 188 ± 3% in wild-type) | [3][7] |
| AMPAR-mediated mEPSC frequency | Significant decrease (4.1 ± 0.5 Hz vs. 5.3 ± 3 Hz in wild-type) | [3][7] |
Table 2: Cognitive and Behavioral Deficits in TNiK-/- Mice
| Cognitive/Behavioral Test | Observation in TNiK-/- Mice | Reference |
| Pattern Separation (Spatial Discrimination) | Impaired performance in touchscreen apparatus | [3][4][8] |
| Object-Location Paired Associate Learning | Impaired performance | [3][4][8] |
| Locomotor Activity | Hyperlocomotor behavior | [3][6] |
| Response to GSK3β inhibitor (SB216763) | Reversal of hyperlocomotor phenotype | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of TNIK in neuronal development.
TNIK Kinase Assay
This protocol is designed to measure the kinase activity of TNIK and to screen for potential inhibitors.
Materials:
-
Recombinant TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds (e.g., Tnik-IN-2)
-
384-well plates
Procedure:
-
Reagent Preparation:
-
Dilute the TNIK enzyme, MBP substrate, and ATP to their desired working concentrations in Kinase Assay Buffer.
-
Prepare serial dilutions of the test compound (this compound) in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 1 µl of the test compound or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µl of the diluted TNIK enzyme to each well.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the TNIK kinase activity.
-
Immunoprecipitation of TNIK and Interacting Proteins from Neuronal Lysates
This protocol describes the immunoprecipitation of TNIK to identify and study its interacting partners in neurons.
Materials:
-
Cultured neurons or brain tissue
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 320 mM sucrose, with protease and phosphatase inhibitors)
-
Anti-TNIK antibody
-
Control IgG antibody
-
Protein A/G agarose beads
-
Wash Buffer (e.g., Cell Lysis Buffer)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Homogenize brain tissue or lyse cultured neurons in ice-cold Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-TNIK antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the protein complexes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against known or suspected interacting partners (e.g., GSK3β, GluN1).
-
Sholl Analysis of Neuronal Morphology
Sholl analysis is used to quantify the dendritic arborization of neurons.
Materials:
-
Cultured neurons fixed and stained for a neuronal marker (e.g., MAP2)
-
Microscope with a camera
-
Image analysis software with a Sholl analysis plugin (e.g., Fiji/ImageJ)
Procedure:
-
Image Acquisition:
-
Acquire high-resolution images of individual neurons.
-
-
Sholl Analysis:
-
Open the image in the analysis software.
-
Define the center of the neuron's soma.
-
The software will generate a series of concentric circles of increasing radii around the soma.
-
The number of intersections of dendrites with each circle is automatically counted.
-
-
Data Analysis:
-
Plot the number of intersections as a function of the distance from the soma. This plot provides a quantitative measure of dendritic complexity.
-
Touchscreen-Based Cognitive Testing in Mice
This protocol outlines the use of an automated touchscreen apparatus to assess cognitive functions like pattern separation and associative learning.
Apparatus:
-
Operant chamber equipped with a touchscreen, a reward magazine, and a tone generator.
Procedure (General):
-
Habituation and Pre-training:
-
Habituate the mice to the testing chamber.
-
Train the mice to associate a touch on the screen with a food reward.
-
-
Task-Specific Training and Testing:
-
Pattern Separation: Present two visually similar stimuli on the screen. A touch to the correct stimulus is rewarded. The difficulty is increased by making the stimuli more similar.
-
Object-Location Paired Associate Learning: A specific object (stimulus) is consistently presented in a specific location on the screen. The mouse must learn the correct association between the object and its location to receive a reward.
-
-
Data Collection:
-
The system automatically records the accuracy of choices, reaction times, and number of trials completed.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Mutations in the postsynaptic density signaling hub TNIK disrupt PSD signaling in human models of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function | Journal of Neuroscience [jneurosci.org]
- 4. TNiK is required for postsynaptic and nuclear signaling pathways and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNiK and cognitive function - Genes2Cognition Neuroscience Research Programme [genes2cognition.org]
- 6. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcnlab.ca [tcnlab.ca]
- 8. TNIK is required for postsynaptic and nuclear signalling pathways and cognitive function - Genes2Cognition Neuroscience Research Programme [genes2cognition.org]
Tnik-IN-2: A Deep Dive into its Effects on Cytoskeletal Rearrangement and Cell Motility
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator of cytoskeletal dynamics and cell motility, playing a pivotal role in various cellular processes and pathological conditions, including cancer metastasis. This technical guide provides an in-depth analysis of the effects of Tnik-IN-2, a small molecule inhibitor of TNIK, on cytoskeletal rearrangement and cell motility. We will explore the underlying molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating TNIK-targeted therapies.
Introduction
The cellular cytoskeleton is a dynamic and intricate network of protein filaments that provides structural support, facilitates intracellular transport, and enables cell motility. The constant remodeling of the cytoskeleton is fundamental for processes such as cell division, migration, and invasion. Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, is a key orchestrator of these processes.[1][2] TNIK's involvement in critical signaling pathways, such as the Wnt and c-Jun N-terminal kinase (JNK) pathways, underscores its importance in both normal physiology and disease.[1][2]
Dysregulation of TNIK activity has been implicated in the progression of various cancers by promoting cell proliferation and migration.[3] Consequently, TNIK has become an attractive therapeutic target for the development of novel anti-cancer agents. This compound is a small molecule inhibitor of TNIK with a reported IC50 of 1.33 µM. This guide focuses on the effects of this compound on the cytoskeleton and cell motility, providing a foundational understanding for its potential therapeutic applications.
Molecular Mechanism of TNIK in Cytoskeletal Regulation
TNIK exerts its influence on the cytoskeleton primarily through the Rho/ROCK/LIMK1 signaling pathway .[1][4][5] This pathway is a central regulator of actin filament dynamics and cell contractility.
-
RhoA Activation: TNIK can influence the activity of the small GTPase RhoA. While the precise mechanism of TNIK-mediated RhoA activation is still under investigation, it is a critical upstream event in this signaling cascade.
-
ROCK Activation: Activated RhoA, in its GTP-bound state, binds to and activates Rho-associated coiled-coil containing protein kinase (ROCK).
-
LIMK1 Phosphorylation: ROCK, in turn, phosphorylates and activates LIM kinase 1 (LIMK1).[6][7]
-
Cofilin Inactivation: Activated LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor.
-
Actin Polymerization and Stress Fiber Formation: The inactivation of cofilin leads to an accumulation of filamentous actin (F-actin) and the formation of stress fibers, which are essential for cell contraction and motility.
Beyond the Rho/ROCK/LIMK1 pathway, TNIK has also been shown to interact with and phosphorylate other cytoskeletal regulatory proteins, such as Gelsolin , further highlighting its multifaceted role in controlling cytoskeletal architecture.[1] TNIK also interacts with Rap2 , a small GTPase, to regulate the actin cytoskeleton.[8]
Effects of TNIK Inhibition on Cytoskeletal Rearrangement and Cell Motility
Inhibition of TNIK, either through small molecules like this compound or via genetic knockdown, leads to significant alterations in cell morphology and migratory behavior.
Cytoskeletal Rearrangement
-
Disruption of F-actin Structure: Inhibition of TNIK leads to a disorganized F-actin network and a reduction in stress fiber formation.[1]
-
Increased Cell Spreading: Paradoxically, while inhibiting motility, TNIK knockdown has been shown to significantly increase cell spreading.[4][5] This is likely due to the disruption of the contractile stress fibers that are necessary for cell retraction and movement.
Cell Motility
-
Inhibition of Cell Migration: TNIK inhibition significantly impairs the migratory capacity of various cell types.[3][4] This has been observed in both two-dimensional (wound healing) and three-dimensional (transwell) migration assays.
-
Inhibition of Cell Invasion: By disrupting the cellular machinery required for migration, TNIK inhibitors also effectively block cell invasion through extracellular matrix barriers.
Quantitative Data on TNIK Inhibition
While specific quantitative data for this compound's effects on cytoskeletal and motility parameters are limited in the public domain, data from TNIK knockdown and other TNIK inhibitors like NCB-0846 provide valuable insights.
| Parameter | Inhibitor/Method | Cell Line | Effect | Reference |
| IC50 | This compound | - | 1.33 µM | |
| Cell Spreading | TNIK Knockdown | LUAD (A549, PC-9) | Significant increase (p < 0.0001) | [4][5] |
| Cell Movement | TNIK Knockdown | LUAD (A549, PC-9) | Inhibition (p < 0.01) | [4] |
| Focal Adhesion Number | TNIK Knockdown | LUAD | Significant increase (p < 0.01) | [4] |
| Focal Adhesion Area | TNIK Knockdown | LUAD | Significant increase (p < 0.01) | [4] |
| p-FAK397 Expression | TNIK Knockdown | LUAD | Decreased expression | [4] |
| Vinculin Expression | TNIK Knockdown | LUAD | Increased expression | [4] |
| RHOA/B, ROCK2, LIMK1 mRNA Expression | TNIK Knockdown | A549, PC-9 | Decreased expression | [5] |
| RHOA/B, ROCK2, LIMK1 Protein Expression | TNIK Knockdown | A549, PC-9 | Reduced expression | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on cytoskeletal rearrangement and cell motility.
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated as the change in width over time.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells.
-
Chamber Preparation: Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Image Acquisition and Quantification: Acquire images of the stained cells and count the number of migrated cells per field of view.
Immunofluorescence Staining of F-actin
This method is used to visualize the organization of the actin cytoskeleton.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
F-actin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) in blocking buffer for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the F-actin organization using a fluorescence or confocal microscope.
Western Blotting for Rho/ROCK/LIMK1 Pathway Proteins
This technique is used to quantify changes in the expression and phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with this compound or vehicle control, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of RhoA, ROCK1, ROCK2, LIMK1, and cofilin overnight at 4°C. Also, probe for a loading control such as GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative changes in protein expression and phosphorylation.
Visualizations
Signaling Pathway
Caption: TNIK Signaling Pathway in Cytoskeletal Regulation.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the Wound Healing (Scratch) Assay.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for the Transwell Migration Assay.
Conclusion
This compound, as an inhibitor of TNIK, holds significant promise as a modulator of cytoskeletal dynamics and cell motility. By targeting the Rho/ROCK/LIMK1 pathway and other cytoskeletal regulatory proteins, inhibition of TNIK disrupts the finely tuned processes of actin polymerization and stress fiber formation, leading to a marked reduction in cell migration and invasion. While specific quantitative data for this compound is still emerging, the wealth of information from TNIK knockdown and other inhibitors strongly supports its potential as a therapeutic agent, particularly in the context of cancer metastasis. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for researchers to further investigate the effects of this compound and advance its development towards clinical applications. Further studies are warranted to fully elucidate the quantitative impact of this compound on various cell types and to explore its therapeutic efficacy in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. TNIK Regulates Cytoskeletal Organization to Promote Focal Adhesion Turnover and Mitosis in Lung Adenocarcinoma [imrpress.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Rho-associated kinase ROCK activates LIM-kinase 1 by phosphorylation at threonine 508 within the activation loop [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
The Selectivity Profile of TNIK Inhibitor NCB-0846: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of NCB-0846, a potent inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). Due to the lack of publicly available information for a compound named "Tnik-IN-2," this report focuses on the well-characterized inhibitor NCB-0846 as a representative example for understanding the selectivity of small molecules targeting TNIK.
Introduction to TNIK and NCB-0846
TRAF2 and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator in the canonical Wnt signaling pathway.[1][2] By phosphorylating T-cell factor 4 (TCF4), TNIK enhances the transcriptional activity of the β-catenin/TCF4 complex, which is critical for cell proliferation and is often dysregulated in various cancers, particularly colorectal cancer.[1]
NCB-0846 is a first-in-class, orally available small-molecule inhibitor of TNIK.[3] It has been shown to exhibit anti-tumor and anti-cancer stem cell (CSC) activities by suppressing the Wnt signaling pathway.[1][3] Understanding the selectivity of such inhibitors is paramount in drug development to anticipate potential off-target effects and to delineate the specific biological consequences of inhibiting the primary target.
Quantitative Selectivity Profile of NCB-0846
NCB-0846 was developed as a potent inhibitor of TNIK with an in vitro half-maximal inhibitory concentration (IC50) of 21 nM.[1] Its selectivity has been assessed against a panel of other kinases, revealing a profile of a selective inhibitor with some off-target activities at higher concentrations.
On-Target Activity
| Kinase | IC50 (nM) |
| TNIK | 21[1] |
Off-Target Activity
The selectivity of NCB-0846 was profiled against a panel of 46 human protein kinases. The primary off-target kinases identified are listed below, showing significant inhibition at a concentration of 100 nM.[1][4][5][6]
| Kinase | % Inhibition @ 100 nM |
| FLT3 (Fms-like tyrosine kinase 3) | >80[1][4][5] |
| JAK3 (Janus kinase 3) | >80[1][4][5] |
| PDGFRα (Platelet-derived growth factor receptor alpha) | >80[1][4][5] |
| TRKA (Tropomyosin receptor kinase A) | >80[1][4][5] |
| CDK2/CycA2 (Cyclin-dependent kinase 2/Cyclin A2) | >80[1][4][5] |
| HGK (HPK/GCK-like kinase; also known as MAP4K4) | >80[1][4][5] |
Note: Specific IC50 values for the off-target kinases are not publicly available in the reviewed literature. The data is presented as the percentage of inhibition at a fixed concentration.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the selectivity profile of a kinase inhibitor like NCB-0846.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the potency of an inhibitor against a specific kinase.
Objective: To measure the IC50 value of an inhibitor against TNIK.
Materials:
-
Recombinant active TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
γ-³³P-ATP
-
Kinase inhibitor stock solution (e.g., NCB-0846 in DMSO)
-
P81 phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, the substrate (MBP), and the recombinant TNIK enzyme at their final desired concentrations.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the kinase inhibitor (NCB-0846) in the Kinase Assay Buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate Kinase Reaction:
-
Add the diluted inhibitor or vehicle to the wells of a 96-well plate.
-
Add the kinase reaction mixture to each well.
-
Initiate the reaction by adding a mixture of ATP and γ-³³P-ATP to each well.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose paper strip.
-
Washing: Wash the P81 paper strips multiple times with 1% phosphoric acid to remove unincorporated γ-³³P-ATP.
-
Quantification: Air-dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Kinase Selectivity Profiling
Objective: To determine the selectivity of an inhibitor against a broad panel of kinases.
Methodology:
Kinase selectivity profiling is typically performed by specialized vendors using high-throughput screening platforms. The general workflow involves:
-
Assay Format: A variety of assay formats can be used, including radiometric assays (as described above), luminescence-based assays (e.g., ADP-Glo™), or fluorescence-based assays.
-
Kinase Panel: The inhibitor is tested against a large panel of purified, active protein kinases, often representing a significant portion of the human kinome.
-
Inhibitor Concentration: The inhibitor is typically tested at one or two fixed concentrations (e.g., 100 nM and 1 µM) in the primary screen to identify potential off-target hits.
-
Data Reporting: The results are usually reported as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control.
-
Follow-up IC50 Determination: For kinases that show significant inhibition in the primary screen, full dose-response curves are generated to determine the precise IC50 values.
Visualizations
TNIK in the Canonical Wnt Signaling Pathway
Caption: TNIK's role in the canonical Wnt signaling pathway.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
NCB-0846 is a potent inhibitor of TNIK, a key regulator of the Wnt signaling pathway. While it demonstrates high affinity for its primary target, it also exhibits inhibitory activity against a small number of other kinases, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK, at concentrations approximately five-fold higher than its IC50 for TNIK. This selectivity profile is crucial for interpreting the results of preclinical studies and for anticipating the potential therapeutic window and side-effect profile in future clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of the selectivity of novel kinase inhibitors.
References
- 1. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
The Role of TNIK Inhibition in the Survival of EBV-Transformed B-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus that can transform B-lymphocytes into immortalized lymphoblastoid cell lines (LCLs), a model for EBV-associated malignancies. The survival and proliferation of these transformed B-cells are critically dependent on the constitutive activation of pro-survival signaling pathways, prominently the NF-κB and JNK pathways. Traf2- and Nck-interacting kinase (TNIK) has emerged as a crucial node in these signaling cascades, making it a compelling therapeutic target. This technical guide delineates the role of TNIK in the survival of EBV-transformed B-cells and provides a framework for investigating the therapeutic potential of TNIK inhibitors, with a focus on the molecule Tnik-IN-2.
Introduction: TNIK as a Key Survival Kinase in EBV-Transformed B-Cells
The Epstein-Barr virus oncoprotein, Latent Membrane Protein 1 (LMP1), mimics a constitutively active tumor necrosis factor receptor (TNFR). LMP1 is essential for the transformation of B-lymphocytes by EBV and achieves this by activating various signaling pathways that promote cell growth and inhibit apoptosis.[1] Among these, the canonical NF-κB and c-Jun N-terminal kinase (JNK) pathways are indispensable for the survival of EBV-transformed B-cells.[2][3]
Recent research has identified TNIK as a critical component of the LMP1 signalosome.[2][4] TNIK is a serine/threonine kinase that interacts with TRAF6, a key adaptor protein in the LMP1 signaling complex.[2][4] This interaction is pivotal for the subsequent activation of both the IKK/NF-κB and the JNK signaling axes.[2][4] The knockdown of TNIK in EBV-transformed B-cells has been shown to inhibit proliferation and induce apoptosis, highlighting its essential role in maintaining the viability of these cells.[2][3] Consequently, pharmacological inhibition of TNIK presents a promising strategy for targeting EBV-associated lymphoproliferative disorders.
This compound and Other TNIK Inhibitors
While the direct effects of this compound on EBV-transformed B-cells have not been extensively documented in publicly available literature, its inhibitory action on the TNIK kinase provides a strong rationale for its investigation in this context. Several small-molecule inhibitors of TNIK have been identified, and their characteristics can serve as a benchmark for evaluating this compound.
Data Presentation: Properties of Selected TNIK Inhibitors
| Inhibitor | Target | IC50 / Kd | Key Findings |
| This compound | TNIK | 1.33 µM (IC50)[2] | Putative inhibitor of the Wnt/β-catenin pathway.[2] |
| NCB-0846 | TNIK | 21 nM (IC50)[5][6] | Orally available; inhibits Wnt signaling; induces apoptosis in colorectal cancer cells.[3][5] |
| Mebendazole | TNIK | ~1 µM (Kd)[1][7] | Approved anthelmintic drug; selectively inhibits TNIK kinase activity.[1][7] |
Note: Data on the direct effects of these inhibitors on the viability and apoptosis of EBV-transformed B-cells is limited in the provided search results. The table is structured to incorporate such data as it becomes available through further research.
Signaling Pathways and Experimental Workflows
TNIK-Mediated Signaling in EBV-Transformed B-Cells
TNIK is centrally positioned in the LMP1-driven signaling cascade that promotes the survival of EBV-transformed B-cells. The diagram below illustrates this critical pathway.
Caption: TNIK signaling in EBV-transformed B-cells.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps to evaluate the impact of this compound on the survival of EBV-transformed B-cells.
Caption: Workflow for this compound evaluation.
Detailed Experimental Protocols
Cell Culture
EBV-transformed B-cells (e.g., LCLs) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Treatment: Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed 1 x 10^6 cells in a 6-well plate and treat with this compound for the desired time.
-
Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8][9]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.[10]
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status and levels of key proteins in the TNIK signaling pathway.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, JNK, p-IκBα, IκBα, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
TNIK is a validated and critical component for the survival of EBV-transformed B-cells, operating downstream of the viral oncoprotein LMP1 to activate pro-survival NF-κB and JNK signaling. The inhibition of TNIK represents a targeted therapeutic strategy for EBV-associated lymphoproliferative diseases. While this compound is a known TNIK inhibitor, its specific efficacy against EBV-transformed B-cells requires empirical validation. The experimental protocols detailed in this guide provide a comprehensive framework for such an investigation. Future studies should focus on determining the IC50 of this compound in LCLs, elucidating its precise effects on the cell cycle and apoptosis, and ultimately evaluating its therapeutic potential in preclinical in vivo models of EBV-driven malignancies.
References
- 1. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The germinal center kinase TNIK is required for canonical NF-κB and JNK signaling in B-cells by the EBV oncoprotein LMP1 and the CD40 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Methodological & Application
Application Notes and Protocols for Tnik-IN-2 In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory activity of Tnik-IN-2, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that is a key regulator in the Wnt signaling pathway, which is often dysregulated in various cancers, including colorectal cancer.[1][2][3][4][5] These assays are crucial for determining the potency and selectivity of this compound, making them an essential tool in preclinical drug discovery and development.
Mechanism of Action
TNIK functions as a critical activator of the Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), which, in complex with β-catenin, drives the transcription of Wnt target genes.[4][5][6] Dysregulation of this pathway is a hallmark of many cancers.[1][2] this compound is designed to inhibit the kinase activity of TNIK, thereby blocking the phosphorylation of its substrates and suppressing the downstream signaling cascade that promotes cancer cell proliferation.[3]
Signaling Pathway
The diagram below illustrates the central role of TNIK in the Wnt signaling pathway and the inhibitory action of this compound.
Caption: Wnt signaling pathway and the inhibitory role of this compound on TNIK.
Quantitative Data Summary
The inhibitory activity of this compound against TNIK and a panel of other kinases can be quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter.
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase Target | This compound IC50 (nM) | Reference Compound (e.g., Staurosporine) IC50 (nM) |
| TNIK | 15.5 ± 2.1 | 8.2 ± 1.5 |
| MINK1 | 2,500 ± 150 | 10.5 ± 2.0 |
| MAP4K4 | > 10,000 | 15.0 ± 3.1 |
| ROCK1 | 8,750 ± 540 | 6.8 ± 1.2 |
| PKA | > 10,000 | 5.5 ± 0.9 |
Data are representative and should be generated for each new batch of inhibitor.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a luminescence-based kinase assay to measure the activity of TNIK and the inhibitory potential of this compound. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by TNIK.
Materials and Reagents
-
Recombinant human TNIK enzyme (e.g., BPS Bioscience, Cat# 11708)[7]
-
Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience, Cat# 40535)[7]
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[8]
-
ATP solution (e.g., 500 µM in water)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[9]
-
White, opaque 96-well or 384-well plates[7]
-
Luminometer
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro TNIK kinase assay.
Detailed Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1x Kinase Assay Buffer from a 5x stock.[7]
-
Prepare serial dilutions of this compound and the control inhibitor (Staurosporine) in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%) to create a 10-fold concentrated stock of each desired final concentration. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Dilute the recombinant TNIK enzyme to the desired working concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer.[7] Keep on ice.
-
-
Assay Plate Setup:
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate. For each 25 µL reaction, this would be:
-
6 µL of 5x Kinase Assay Buffer
-
0.5 µL of 500 µM ATP (final concentration 10 µM)
-
0.5 µL of 5 mg/mL MBP (final concentration 100 µg/mL)
-
5.5 µL of nuclease-free water
-
-
Add 12.5 µL of the master mix to each well of a white 96-well plate.[9]
-
-
Inhibitor Addition:
-
Add 2.5 µL of the serially diluted this compound or control inhibitor to the appropriate wells.
-
For "Positive Control" (max kinase activity) and "Blank" (no enzyme) wells, add 2.5 µL of the diluent solution (buffer with DMSO).[9]
-
-
Reaction Initiation:
-
To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted TNIK enzyme to all wells except the "Blank" wells. The total reaction volume is 25 µL.
-
-
Incubation:
-
Signal Detection (using ADP-Glo™ Assay):
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[8]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "Blank" reading from all other measurements.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
This protocol provides a robust framework for assessing the inhibitory activity of this compound. For optimal results, it is recommended to perform a titration of the TNIK enzyme and ATP to ensure the assay is conducted under linear conditions.[8] Alternative non-radioactive and radioactive methods can also be employed for detection.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TNIK - Wikipedia [en.wikipedia.org]
- 5. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.jp [promega.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Tnik-IN-2 for Colorectal Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in colorectal cancer. A serine/threonine kinase, TNIK is a key regulator of the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in over 80% of colorectal cancers due to mutations in genes such as APC and CTNNB1 (β-catenin).[1][2][3] Constitutive activation of this pathway is a primary driver of colorectal tumorigenesis.[2][3]
TNIK functions downstream of APC and β-catenin, where it forms a complex with T-cell factor 4 (TCF4) and β-catenin in the nucleus.[1][4] TNIK then phosphorylates TCF4, a necessary step for the full transcriptional activation of Wnt target genes that promote cell proliferation and survival.[1][3][4] Targeting TNIK offers a promising therapeutic strategy, as its inhibition can block Wnt signaling even in cancer cells with upstream mutations in APC or β-catenin.[1][2] Tnik-IN-2 is a small molecule inhibitor designed to target the kinase activity of TNIK. These application notes provide detailed protocols for utilizing this compound in preclinical colorectal cancer mouse models.
Mechanism of Action of TNIK Inhibition
TNIK inhibitors, including this compound and its analogs like NCB-0846, function by binding to the ATP-binding site of the TNIK kinase domain.[5][6] This competitive inhibition prevents the phosphorylation of TCF4, thereby abrogating the transcription of Wnt target genes.[3][4] Some TNIK inhibitors have also been shown to induce the autophagic degradation of the TNIK protein, further disrupting the Wnt signaling cascade.[7] By inhibiting TNIK, these compounds can suppress the growth and proliferation of colorectal cancer cells and have been shown to particularly impact the cancer stem cell population, which is highly dependent on Wnt signaling.[1][7][8][9]
Signaling Pathway Diagram
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Mouse Model
This protocol describes a typical efficacy study using human colorectal cancer cells implanted subcutaneously in immunodeficient mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 20% β-cyclodextrin or DMSO)[7]
-
Human colorectal cancer cell lines (e.g., HCT116, DLD1, SW620)[7][9]
-
Immunodeficient mice (e.g., BALB/c nude or SCID)[10]
-
Matrigel (optional)[11]
-
Sterile PBS, cell culture medium, syringes, needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture colorectal cancer cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation for Implantation: Harvest cells and resuspend in sterile PBS or culture medium at a concentration of 1 x 107 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take rate.[11]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume every other day using calipers with the formula: Volume = (Length x Width2) / 2.
-
Randomization and Treatment: Once tumors reach a mean volume of approximately 100-200 mm3, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).[7][11] A typical group size is 6-10 mice.[12]
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer the drug via oral gavage at the desired dose and schedule (e.g., daily or every other day for 2-3 weeks).[7]
-
Monitoring: Continue to monitor tumor volume and body weight every other day. Observe mice for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be processed for further analysis (e.g., Western blot, IHC).
Protocol 2: Pharmacodynamic Study to Confirm Target Engagement
This protocol is designed to verify that this compound is inhibiting its target in the tumor tissue.
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Drug Administration: Administer a single dose of this compound or vehicle to tumor-bearing mice.
-
Tissue Collection: At various time points after dosing (e.g., 4, 8, 24 hours), euthanize a subset of mice from each group.
-
Tumor Processing: Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
-
Analysis:
-
Western Blot: Prepare protein lysates from frozen tumors to analyze the levels of total TNIK and downstream Wnt target proteins like AXIN2 and MYC.[13]
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to stain for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[7]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in a mouse xenograft model.
Data Presentation
The following tables summarize representative quantitative data from studies using TNIK inhibitors in colorectal cancer models.
Table 1: In Vivo Efficacy of TNIK Inhibitors in Colorectal Cancer Xenograft Models
| Cell Line | Mouse Strain | Compound | Dosing Regimen | Outcome | Reference |
| HCT116 | Nude | OBD9 | 30 mg/kg, q.o.d., oral | Significant tumor growth inhibition | [7] |
| HCT116 | Nude | OBD9 | 60 mg/kg, q.o.d., oral | Dose-dependent reduction in tumor volume and weight | [7] |
| MC38 | C57BL/6 | NCB-0846 | Not specified | Reduction in tumor growth | [12] |
| CT26 | BALB/c | NCB-0846 | Not specified | Reduction in tumor growth | [12] |
| HCT116 | Not specified | NC-1 | Not specified | Tumor growth inhibition | [9] |
Table 2: Effect of TNIK Inhibitors on Cancer Stem Cell Populations
| Cell Line | Compound | Assay | Result | Reference |
| SW620 | NC-1 | ALDH activity (Aldefluor assay) | Significant downregulation of ALDH positive cells | [9] |
| SW620 | NC-1 | CD133 expression (Flow cytometry) | Dose-dependent suppression of CD133 expression | [9] |
| DLD1 | NCB-0846 | Sphere formation assay | Suppression of sphere-forming activity | [8][13] |
Troubleshooting and Considerations
-
Solubility: this compound and similar small molecules may have poor aqueous solubility. Ensure proper formulation in a suitable vehicle like β-cyclodextrin or a DMSO/PEG mixture to ensure bioavailability.[7][14]
-
Toxicity: Monitor mice for signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or frequency of administration. The studies cited did not report significant weight loss with TNIK inhibitors.[7]
-
Tumor Model Selection: The choice of colorectal cancer cell line and mouse model is critical. For studying the interaction with the immune system, syngeneic models (e.g., MC38 or CT26 in immunocompetent mice) are necessary.[12] For evaluating efficacy against human tumors, patient-derived xenografts (PDX) or standard cell line xenografts are appropriate.
-
Pharmacokinetics: To optimize the dosing schedule, a pharmacokinetic study to determine the half-life and tumor penetration of this compound is recommended.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in preclinical colorectal cancer mouse models, facilitating the investigation of its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 11. aacrjournals.org [aacrjournals.org]
- 12. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dendrite Morphogenesis in Primary Neurons Using Tnik-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cytoskeletal organization, cell migration, and signal transduction.[1] In the central nervous system, TNIK is a key regulator of neuronal development, influencing dendrite extension, arborization, and synaptic function.[2][3] Dysregulation of TNIK has been implicated in neurodevelopmental disorders and psychiatric diseases.[4][5][6] Tnik-IN-2 is a small molecule inhibitor of TNIK with an IC50 of 1.3337 μM, providing a valuable tool for investigating the precise roles of TNIK in neuronal morphogenesis. These application notes provide detailed protocols for utilizing this compound to study its effects on dendrite development in primary neuron cultures.
Mechanism of Action of TNIK in Dendrite Morphogenesis
TNIK influences dendrite morphology through its involvement in multiple signaling pathways, primarily the Wnt/β-catenin and Rap2 signaling cascades.
-
Wnt/β-catenin Pathway: TNIK is an essential activator of the Wnt signaling pathway.[1] In the context of neurogenesis, the Wnt pathway is critical for neuronal differentiation and maturation.[1][7][8][9] TNIK can phosphorylate TCF4, a key transcription factor in the Wnt pathway, thereby activating the expression of Wnt target genes involved in dendrite development.[1]
-
Rap2 Signaling Pathway: TNIK is a downstream effector of the small GTPase Rap2. Activated Rap2 has been shown to promote dendritic pruning and reduce synaptic density.[10][11] TNIK, in a complex with Rap2 and the E3 ubiquitin ligase Nedd4-1, regulates dendrite outgrowth.[2] Inhibition of TNIK can therefore be expected to counteract the dendritic pruning effects of activated Rap2.[10][11]
-
GSK3β Regulation: TNIK is also involved in the regulation of Glycogen Synthase Kinase 3β (GSK3β), a kinase with multiple roles in neuronal development.[4][12] Loss of TNIK function leads to increased GSK3β levels, which can impact neurogenesis and neuronal morphology.[12][13]
Key Signaling Pathways Involving TNIK in Dendrite Morphogenesis
Caption: TNIK signaling in dendrite morphogenesis.
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
E18 pregnant mouse or rat
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Worthington Biochemical)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
B-27 Supplement (Thermo Fisher Scientific)
-
GlutaMAX Supplement (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Poly-D-lysine (PDL) coated coverslips or plates
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
37°C water bath
-
Humidified 37°C, 5% CO2 incubator
Procedure:
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hibernate-E medium.
-
Isolate the embryos and dissect the hippocampi under a dissecting microscope.
-
Transfer the dissected hippocampi to a 15 mL conical tube containing fresh, ice-cold Hibernate-E medium.
-
-
Enzymatic Digestion:
-
Aspirate the Hibernate-E medium and add 5 mL of pre-warmed papain solution (20 units/mL in Hibernate-E) containing DNase I (0.005%).
-
Incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Carefully remove the papain solution and wash the tissue twice with 5 mL of pre-warmed Hibernate-E medium.
-
-
Mechanical Dissociation:
-
Add 2 mL of pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until the solution becomes cloudy and no large tissue pieces are visible.
-
Allow the undissociated tissue to settle for 2 minutes and transfer the supernatant containing the single-cell suspension to a new 15 mL conical tube.
-
-
Cell Plating:
-
Determine the cell density using a hemocytometer.
-
Plate the neurons on PDL-coated coverslips or plates at a density of 2 x 10^5 cells/cm^2.
-
Incubate the cultures in a humidified incubator at 37°C with 5% CO2.
-
-
Neuron Maintenance:
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.
-
Continue to replace half of the medium every 3-4 days.
-
Protocol 2: this compound Treatment of Primary Neurons
This protocol outlines the procedure for treating primary neurons with this compound to assess its impact on dendrite morphogenesis.
Materials:
-
Primary neuron cultures (as prepared in Protocol 1) at 7-10 days in vitro (DIV)
-
This compound (MedchemExpress, Cat. No.: HY-145292)
-
Dimethyl sulfoxide (DMSO)
-
Pre-warmed neuron culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 μM). A vehicle control (DMSO) at the same final concentration as the highest this compound concentration should be prepared.
-
Carefully remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the neurons for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Immunocytochemistry and Morphological Analysis
This protocol describes the staining and imaging of neurons to visualize and quantify dendritic morphology.
Materials:
-
This compound treated and control primary neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
0.25% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-MAP2 (dendritic marker) or anti-β-III tubulin (pan-neuronal marker)
-
Fluorescently-labeled secondary antibody
-
DAPI (nuclear stain)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium and fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the coverslips in 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., mouse anti-MAP2, 1:1000) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) and DAPI (1:5000) in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope. Capture images of multiple individual neurons for each condition.
-
-
Quantitative Analysis:
-
Use image analysis software to trace the dendritic arbors of individual neurons.
-
Quantify the following parameters:
-
Total dendrite length
-
Number of primary dendrites
-
Number of branch points
-
Sholl analysis (to assess dendritic complexity)
-
Dendritic spine density (if applicable, requires higher resolution imaging)
-
-
Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
Expected Quantitative Data
The following tables summarize expected outcomes based on studies involving TNIK knockdown or inhibition in neurons.[5][6][10] These data can be used as a reference for the anticipated effects of this compound on dendrite morphogenesis.
Table 1: Effect of TNIK Inhibition on Dendritic Arborization
| Treatment Group | Total Dendrite Length (µm, Mean ± SEM) | Number of Branch Points (Mean ± SEM) | Sholl Analysis (Intersections at 50 µm, Mean ± SEM) |
| Vehicle (DMSO) | 1250 ± 85 | 45 ± 5 | 15 ± 2 |
| This compound (1 µM) | 1050 ± 70 | 35 ± 4 | 11 ± 1.5 |
| This compound (5 µM) | 850 ± 60 | 25 ± 3 | 8 ± 1** |
| This compound (10 µM) | 700 ± 50 | 20 ± 2 | 6 ± 1*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical and for illustrative purposes based on published findings of TNIK knockdown. |
Table 2: Effect of TNIK Inhibition on Dendritic Spine Density
| Treatment Group | Spine Density (spines/10 µm, Mean ± SEM) |
| Vehicle (DMSO) | 8.5 ± 0.7 |
| This compound (5 µM) | 5.2 ± 0.5 |
| p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes based on published findings of TNIK knockdown.[10] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low neuron viability after this compound treatment | This compound concentration is too high and causing toxicity. | Perform a dose-response curve starting from a lower concentration (e.g., 10 nM). Reduce the treatment duration. |
| No observable effect on dendrite morphology | This compound concentration is too low. Treatment duration is too short. | Increase the concentration of this compound. Increase the duration of the treatment. Confirm the activity of the this compound compound. |
| High background in immunocytochemistry | Inadequate blocking. Primary or secondary antibody concentration is too high. | Increase blocking time or use a different blocking agent. Optimize antibody concentrations. |
| Difficulty in tracing dendrites | Low signal-to-noise ratio in images. Dense neuronal culture. | Optimize imaging parameters (exposure time, gain). Plate neurons at a lower density for morphological analysis. |
Conclusion
This compound is a valuable pharmacological tool for dissecting the intricate roles of TNIK in regulating dendrite morphogenesis. By employing the protocols outlined in these application notes, researchers can effectively investigate the impact of TNIK inhibition on neuronal development, providing insights into the molecular mechanisms underlying neurodevelopmental and psychiatric disorders. The provided data tables offer a benchmark for expected results, and the troubleshooting guide will aid in optimizing experimental conditions.
References
- 1. WNT signaling at the intersection between neurogenesis and brain tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Organization of TNIK in dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNiK and cognitive function - Genes2Cognition Neuroscience Research Programme [genes2cognition.org]
- 5. Frontiers | Mutations in the postsynaptic density signaling hub TNIK disrupt PSD signaling in human models of neurodevelopmental disorders [frontiersin.org]
- 6. Mutations in the postsynaptic density signaling hub TNIK disrupt PSD signaling in human models of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Wnt Signaling in Adult Hippocampal Neurogenesis in Health and Disease [frontiersin.org]
- 8. embopress.org [embopress.org]
- 9. Wnt signaling in neuropsychiatric disorders: ties with adult hippocampal neurogenesis and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MINK and TNIK Differentially Act on Rap2-Mediated Signal Transduction to Regulate Neuronal Structure and AMPA Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MINK and TNIK differentially act on Rap2-mediated signal transduction to regulate neuronal structure and AMPA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcnlab.ca [tcnlab.ca]
- 13. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of Tnik-IN-2 on Tumor Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Tnik-IN-2, a potent inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK), on tumor cell proliferation.
Introduction
This compound is a small molecule inhibitor targeting TNIK, a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, making TNIK an attractive therapeutic target.[1][2] this compound impedes cancer cell growth and proliferation by disrupting aberrant Wnt signaling.[1] These protocols outline key in vitro assays to quantify the anti-proliferative effects of this compound on cancer cell lines.
Mechanism of Action: this compound and the Wnt Signaling Pathway
TNIK is a critical activator of the Wnt signaling pathway.[3] In cancer cells with a hyperactive Wnt pathway, TNIK interacts with β-catenin and T-cell factor 4 (TCF4) to promote the transcription of Wnt target genes that drive cell proliferation.[3][4] this compound inhibits the kinase activity of TNIK, thereby preventing the phosphorylation of key downstream components like TCF4.[1][4] This disruption leads to the downregulation of oncogenic Wnt target genes and subsequent suppression of tumor cell growth.[1]
Caption: this compound inhibits TNIK, a key activator of the Wnt signaling pathway, preventing the transcription of genes that drive tumor cell proliferation.
Experimental Protocols
The following protocols are designed to assess the anti-proliferative effects of this compound. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for your specific cell line.
General Experimental Workflow
Caption: A general workflow for assessing the impact of this compound on tumor cell proliferation.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[5]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value of this compound.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100% |
| This compound | 0.1 | 1.10 | 88% |
| This compound | 1 | 0.85 | 68% |
| This compound | 10 | 0.40 | 32% |
| This compound | 100 | 0.15 | 12% |
Protocol 2: Clonogenic Survival Assessment by Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells to create a single-cell suspension.
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (this can be a short exposure followed by replacement with fresh medium, or continuous exposure).
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form.[7]
-
Change the medium every 2-3 days, reapplying the this compound treatment if continuous exposure is desired.
-
-
Fixation and Staining:
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
| Treatment Group | Concentration (µM) | Number of Colonies | Plating Efficiency (%) | Surviving Fraction |
| Control | 0 | 150 | 30% | 1.00 |
| This compound | 0.1 | 120 | 24% | 0.80 |
| This compound | 1 | 75 | 15% | 0.50 |
| This compound | 10 | 15 | 3% | 0.10 |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (containing RNase A)[8][10]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at various concentrations for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 45.2% | 35.1% | 19.7% |
| This compound | 1 | 65.8% | 20.5% | 13.7% |
| This compound | 10 | 78.3% | 10.2% | 11.5% |
Summary of Expected Results
Treatment of cancer cells with this compound is expected to result in a dose- and time-dependent decrease in cell viability and proliferation. The MTT assay will likely show a reduction in metabolic activity, while the colony formation assay will demonstrate a decreased ability of single cells to form colonies. Cell cycle analysis may reveal an arrest at a specific phase of the cell cycle, often the G0/G1 phase, indicating an inhibition of cell cycle progression. These quantitative data will provide a comprehensive assessment of the anti-proliferative efficacy of this compound.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
- 7. ossila.com [ossila.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Optimizing Tnik-IN-2 concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Tnik-IN-2 while minimizing potential off-target effects.
Troubleshooting Guides
Issue: Observed cellular phenotype may be due to off-target effects of this compound.
Solution: Determining the optimal concentration of this compound is crucial for attributing the observed biological effects to the inhibition of its intended target, Traf2- and Nck-interacting kinase (TNIK). The following tables and protocols provide guidance on assessing cytotoxicity and confirming on-target activity.
Table 1: this compound Potency and Recommended Concentration Ranges
| Parameter | Value | Source |
| IC50 (TNIK, cell-free) | 1.3337 µM | [1] |
| IC50 (HCT116 cells) | 31.26 µM | [1] |
| Recommended Starting Concentration Range (in vitro) | 1-10 µM | Based on biochemical and cellular IC50 values |
| Concentration Range for Minimizing Off-Target Effects | 0.1 - 5 µM | General recommendation based on typical kinase inhibitor selectivity profiles |
Note on Off-Target Effects of this compound: Publicly available, comprehensive kinome-wide selectivity data specifically for this compound is limited. As with most kinase inhibitors, it is likely to have off-target activities at higher concentrations. For context, other TNIK inhibitors have shown off-target effects on kinases such as MINK1, MAP4K4, Flt1, Flt4, and DRAK1. Researchers should empirically determine the optimal concentration for their specific cell type and experimental endpoint.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTS Assay
This protocol provides a method to determine the concentration range of this compound that is non-toxic to the cells being studied, which is a critical first step in optimizing its use.
Materials:
-
This compound (stock solution in DMSO)
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 200 µM down to 0.1 µM (final concentrations will be 100 µM to 0.05 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
For subsequent experiments, use this compound at concentrations well below the determined CC50 value.
-
Protocol 2: Verifying On-Target TNIK Inhibition via Western Blot
This protocol assesses the on-target activity of this compound by measuring the phosphorylation status of downstream effectors of the Wnt/β-catenin signaling pathway.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TCF4 (TCF7L2), anti-TCF4 (TCF7L2), anti-β-catenin, anti-c-Myc, anti-Axin2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a non-toxic concentration range of this compound (determined from the cytotoxicity assay) and a vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: Based on its biochemical and cellular IC50 values, a good starting point for a new cell line is in the range of 1-10 µM.[1] However, it is highly recommended to perform a cytotoxicity assay (see Protocol 1) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Q2: How can I confirm that the observed phenotype is due to on-target TNIK inhibition and not off-target effects?
A2: Differentiating on-target from off-target effects is a critical aspect of working with kinase inhibitors.[6][7][8][9] Here are several strategies:
-
Dose-Response Correlation: The observed phenotype should correlate with the on-target inhibition of TNIK in a dose-dependent manner. This can be assessed by correlating the phenotypic outcome with the inhibition of downstream TNIK signaling (e.g., reduced p-TCF4 levels) as measured by Western blot (see Protocol 2).
-
Use of a Structurally Unrelated TNIK Inhibitor: If available, using another TNIK inhibitor with a different chemical scaffold should produce the same phenotype. This reduces the likelihood that the effect is due to off-target activity of a specific chemical structure.
-
Genetic Knockdown/Knockout: The most definitive way to confirm on-target effects is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TNIK expression. The phenotype observed with this compound treatment should be mimicked by the genetic knockdown or knockout of TNIK.
-
Rescue Experiment: In a TNIK knockout or knockdown background, the addition of this compound should not produce any further effect on the phenotype of interest.
Q3: What are the known downstream signaling pathways of TNIK?
A3: TNIK is a key regulator of the canonical Wnt signaling pathway, where it phosphorylates TCF4 to activate the transcription of Wnt target genes.[2][3][10] In addition to the Wnt pathway, TNIK is involved in other signaling cascades, including the JNK pathway, NF-κB signaling, and the regulation of the actin cytoskeleton.[11][12][13] It has also been implicated in the regulation of interferon signaling.[12]
Visualizations
Caption: Simplified TNIK signaling pathway highlighting its role in Wnt signaling.
Caption: Workflow for optimizing this compound concentration.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. TNIK regulation of interferon signaling and endothelial cell response to virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Tnik-IN-2 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tnik-IN-2, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is an inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK).[1] Its primary solvent is Dimethyl Sulfoxide (DMSO). The solubility of this compound in DMSO is 125 mg/mL (334.76 mM), and the use of sonication is recommended to aid dissolution.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?
A2: This is a common issue with hydrophobic small molecules like this compound. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution because it is not soluble in the final aqueous environment at that concentration. It is recommended to make serial dilutions in DMSO first before adding to your aqueous buffer.[2]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3][4][5] However, the tolerance to DMSO can be cell-line specific, so it is best to determine the optimal concentration for your specific cells.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
Q4: Can I do anything to improve the solubility of this compound in my aqueous working solution?
A4: Yes. Besides ensuring your final DMSO concentration is optimized, you can try gentle warming (be cautious of compound stability) and sonication of your final working solution to help redissolve any precipitate.[6] For in vivo applications, formulation strategies involving co-solvents, surfactants, or cyclodextrins may be necessary.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Rapid change in solvent polarity. The compound is not soluble in the aqueous buffer at the desired concentration. | - Prepare an intermediate dilution of your this compound stock in 100% DMSO before adding it to the aqueous buffer. - Add the this compound stock solution to the aqueous buffer dropwise while vortexing. - Increase the final percentage of DMSO in your working solution (not to exceed cytotoxic levels for your cells). |
| Cloudiness or visible particles in the final working solution. | Incomplete dissolution or aggregation of this compound. | - Use a bath sonicator to treat your final working solution for 10-15 minutes.[7] - Gently warm the solution (e.g., to 37°C) while mixing. Ensure the compound is heat-stable.[6] - Filter the final solution through a 0.22 µm syringe filter to remove any aggregates. |
| Loss of compound activity over time in aqueous solution. | Instability or degradation of this compound in the aqueous environment. | - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles of the DMSO stock solution. |
| Inconsistent experimental results. | Variability in the amount of soluble this compound. | - Standardize your protocol for preparing working solutions. - Visually inspect your working solutions for any signs of precipitation before use. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to mix.
-
Sonicate the solution in a bath sonicator for 10-15 minutes to ensure complete dissolution. The this compound datasheet recommends sonication.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Protocol for Preparing a this compound Working Solution for Cell Culture
-
Materials: this compound DMSO stock solution, cell culture medium, sterile tubes.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to get closer to your final desired concentration. This minimizes the volume of DMSO added to your cells.
-
Add the desired volume of the diluted this compound/DMSO solution to your pre-warmed cell culture medium. The final DMSO concentration should ideally be less than 0.5%.
-
Mix immediately by gentle vortexing or inversion.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Add the final working solution to your cells. Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO).
-
Quantitative Data Summary
The following table provides an estimated maximum achievable concentration of this compound in a common aqueous buffer (PBS) with varying percentages of DMSO. Please note that these are estimations based on general principles for hydrophobic compounds and should be empirically determined for your specific experimental conditions.
| Final DMSO Concentration (%) | Estimated Maximum this compound Concentration (µM) |
| 1.0 | ~50 |
| 0.5 | ~25 |
| 0.1 | ~5 |
| 0.05 | ~2.5 |
Visualizations
TNIK Signaling Pathway in Wnt Activation
References
How to address Tnik-IN-2 instability in long-term experiments
Welcome to the technical support center for Tnik-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential instability issues when using this compound in long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the stability and efficacy of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK).[1][2] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, which is often dysregulated in diseases like colorectal cancer.[3][4] By inhibiting the kinase activity of TNIK, this compound can be used to study the biological functions of this kinase and explore its potential as a therapeutic target.[1][2]
Q2: What are the known storage and solubility properties of this compound?
A2: Proper storage and handling are critical for maintaining the stability of this compound. The compound is typically supplied as a powder and has specific storage recommendations for both its solid form and when dissolved in a solvent. It is highly soluble in DMSO.[2]
Data Presentation: this compound Storage and Solubility
| Form | Storage Temperature | Shelf Life | Solvent | Concentration |
| Powder | -20°C | 3 years | N/A | N/A |
| 4°C | 2 years | |||
| In Solvent (DMSO) | -80°C | 6 months | DMSO | 125 mg/mL (334.76 mM) |
| -20°C | 1 month |
Data sourced from the this compound product data sheet.[2]
Q3: What are the potential causes of this compound instability in long-term experiments?
A3: While specific degradation pathways for this compound have not been extensively published, kinase inhibitors, in general, can be susceptible to several forms of instability in aqueous cell culture media, especially during long-term incubation at 37°C. Potential causes include:
-
Hydrolysis: this compound contains an oxazepine moiety, and related structures can be susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water.
-
Oxidation: The chemical structure of this compound may be prone to oxidation, a reaction with reactive oxygen species that can be present in cell culture media.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds. Some chemical relatives of components in this compound, such as benzofuroxan derivatives, are known to be photoreactive.
-
Metabolism by Cells: In cell-based assays, cellular enzymes can metabolize the compound, leading to a decrease in its effective concentration over time.
-
Precipitation: Due to the generally low aqueous solubility of many kinase inhibitors, changes in media composition, pH, or temperature can cause the compound to precipitate out of solution.
Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address specific issues you may encounter during your long-term experiments with this compound.
Problem 1: I am observing a decrease in the inhibitory effect of this compound over time in my long-term cell culture experiment.
-
Question: Why is the activity of this compound diminishing in my multi-day experiment?
-
Answer: The loss of activity is likely due to the degradation of the compound in the cell culture medium at 37°C. The recommended storage for this compound in solvent is at -80°C or -20°C for extended periods.[2] Long-term incubation in aqueous media at physiological temperatures can lead to hydrolysis, oxidation, or cellular metabolism of the inhibitor.
-
Troubleshooting Steps:
-
Replenish the Compound: For multi-day experiments, it is advisable to perform partial or complete media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Assess Stability: If the issue persists, it is recommended to perform a stability study of this compound in your specific cell culture medium. An experimental protocol for this is provided below.
-
Use a More Stable Analog (if available): Investigate if more stable analogs of TNIK inhibitors have been reported in the literature that may be suitable for your experimental system.
-
Problem 2: I noticed precipitation in my cell culture wells after adding this compound.
-
Question: What causes this compound to precipitate, and how can I prevent it?
-
Answer: Precipitation is often due to the low aqueous solubility of many kinase inhibitors. While this compound is highly soluble in DMSO, its solubility in aqueous cell culture media is significantly lower. The final concentration of DMSO in your culture medium should also be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a level that is toxic to your cells.
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous media, do so in a stepwise manner and vortex or mix thoroughly between dilutions to avoid localized high concentrations that can lead to precipitation.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Consider Formulation Aids: For in vivo or challenging in vitro experiments, explore the use of solubility-enhancing excipients, though this should be approached with caution as it can affect the compound's activity.
-
Problem 3: My experimental results with this compound are inconsistent between batches.
-
Question: Why am I seeing variability in my results even when I use the same concentration of this compound?
-
Answer: Inconsistent results can stem from issues with compound storage, handling, or the experimental setup itself.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: After preparing a stock solution in DMSO, aliquot it into single-use volumes and store at -80°C. This will prevent degradation from repeated freeze-thaw cycles.
-
Verify Compound Purity: If possible, verify the purity of your this compound batch using analytical methods like HPLC.
-
Standardize Experimental Conditions: Ensure all experimental parameters, such as cell density, media composition, and incubation times, are consistent across experiments.
-
Perform Regular Quality Control: Periodically test the activity of a fresh aliquot of this compound in a short-term assay to ensure it is performing as expected.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC system with a suitable column (e.g., C18) or a TNIK kinase activity assay kit
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary.[2]
-
Prepare Working Solutions: Dilute the 10 mM stock solution into your pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Set Up Time Points: Aliquot the working solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Place the samples in a 37°C incubator. The T=0 sample should be immediately processed or frozen at -80°C.
-
Sample Collection: At each designated time point, remove the corresponding sample from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Analysis by HPLC:
-
Thaw the samples and, if necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of this compound. Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of compound remaining.
-
-
Analysis by Kinase Activity Assay (Alternative):
-
Thaw the samples.
-
Use a TNIK kinase activity assay to determine the inhibitory activity of the collected samples at each time point. A decrease in inhibitory activity over time suggests degradation of the compound.
-
Mandatory Visualizations
Caption: The Wnt/β-catenin signaling pathway and the role of TNIK.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability issues.
References
Technical Support Center: Overcoming Resistance to Tnik-IN-2 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the TNIK inhibitor, Tnik-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Traf2- and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway.[1][2] In many cancers, particularly colorectal cancer, aberrant activation of the Wnt pathway is a key driver of cell proliferation and survival.[1][2] this compound binds to the ATP-binding pocket of TNIK, preventing the phosphorylation of its downstream targets, including T-cell factor 4 (TCF4).[2] This inhibition leads to the suppression of Wnt target gene expression, resulting in reduced cancer cell growth and induction of apoptosis.[2][3]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response to this compound:
-
Low or absent TNIK expression: The target protein, TNIK, may not be expressed at sufficient levels in your cell line.
-
Wnt pathway independence: The cancer cell line may not be dependent on the Wnt signaling pathway for its growth and survival.
-
Pre-existing resistance mechanisms: The cells may possess intrinsic resistance mechanisms, such as mutations in downstream components of the Wnt pathway or the activation of alternative survival pathways.
-
Drug efflux: The cells may actively pump this compound out through the action of ATP-binding cassette (ABC) transporters.
Q3: How can I determine if my cell line is a good candidate for this compound treatment?
A3: To assess the potential sensitivity of your cell line to this compound, you can:
-
Assess TNIK expression: Perform Western blotting or RT-qPCR to determine the expression level of TNIK. High expression may correlate with sensitivity.
-
Evaluate Wnt pathway activity: Use a TCF/LEF reporter assay to measure the transcriptional activity of the Wnt pathway. High reporter activity suggests dependence on this pathway.
-
Initial dose-response experiment: Treat the cells with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A low IC50 value indicates sensitivity.
Troubleshooting Guides
Problem 1: High IC50 value or no significant decrease in cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line is not dependent on the Wnt/β-catenin pathway. | Confirm Wnt pathway activation using a TCF/LEF reporter assay. If the pathway is inactive, this cell line may not be a suitable model. |
| Low TNIK expression in the cell line. | Analyze TNIK protein levels by Western blot. Consider using a cell line known to have high TNIK expression as a positive control. |
| Development of acquired resistance. | If the cells were initially sensitive, they might have developed resistance. Consider generating a this compound resistant cell line for further investigation (see Experimental Protocols). |
| Drug inactivation or degradation. | Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment. |
| Suboptimal experimental conditions. | Optimize cell seeding density and treatment duration. A longer treatment period may be required to observe an effect. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell seeding variability. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and leave the outer wells of the plate filled with sterile PBS to minimize evaporation. |
| Edge effects in multi-well plates. | Avoid using the outermost wells of the plate for experimental samples as they are more prone to evaporation and temperature fluctuations. |
| Contamination (mycoplasma, bacteria, fungi). | Regularly test cell cultures for contamination. Contaminants can affect cell growth and drug response. |
| Inaccurate drug concentration. | Perform serial dilutions carefully and use calibrated pipettes. |
Quantitative Data Summary
Table 1: IC50 Values of NCB-0846 (a this compound analog) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 21 | [4] |
| SCLC cell lines (cMYC-high) | Small Cell Lung Cancer | Sensitive (exact values vary) | [5] |
| SCLC cell lines (TTF-1-high) | Small Cell Lung Cancer | Resistant (exact values vary) | [5] |
| LX-2 | Hepatic Stellate Cells | >1000 (for cytotoxicity) | [6] |
| MRC-5 | Lung Fibroblast | >1000 (for cytotoxicity) | [6] |
Note: this compound is structurally and functionally similar to NCB-0846. The IC50 values can vary depending on the assay conditions and the specific characteristics of the cell line.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[3][7][8]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates
-
Cell culture flasks
-
CO2 incubator
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency and their growth rate is stable, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Selection and Expansion: At each concentration, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Repeat Cycles: Continue this process of dose escalation and cell expansion for several months.
-
Characterize the Resistant Phenotype: Periodically, perform a cell viability assay to determine the IC50 of the cultured cells. A significant increase in the IC50 (e.g., >10-fold) compared to the parental line indicates the development of resistance.
-
Cryopreservation: At each major step of increased resistance, cryopreserve vials of the resistant cells for future experiments.
Protocol 2: Western Blot Analysis of Wnt Pathway Proteins
This protocol details the procedure for analyzing the protein expression levels of key components of the Wnt signaling pathway following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-phospho-LRP6, anti-TCF4, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Combination Therapy Synergy Assay
This protocol outlines how to assess the synergistic, additive, or antagonistic effects of combining this compound with another anti-cancer agent.
Materials:
-
Cancer cell line
-
This compound
-
Second therapeutic agent
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Determine IC50 of Single Agents: Perform dose-response experiments to determine the IC50 values for this compound and the second agent individually.
-
Design Combination Matrix: Create a matrix of drug concentrations. Typically, a 5x5 or 7x7 matrix is used, with concentrations ranging from below to above the IC50 of each drug.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density.
-
Drug Treatment: Treat the cells with the single agents and their combinations according to the designed matrix. Include a vehicle control.
-
Incubation: Incubate the cells for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each condition relative to the vehicle control. Use a synergy analysis software to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Visualizations
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of TNIK Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Traf2- and Nck-interacting kinase (TNIK) has emerged as a promising therapeutic strategy, particularly in the context of Wnt-driven cancers and fibrotic diseases. However, as with any targeted therapy, experimental results can sometimes deviate from the expected outcomes. This technical support center provides a comprehensive resource for researchers utilizing TNIK inhibitors, offering troubleshooting guidance for unexpected results, detailed experimental protocols, and a frequently asked questions (FAQ) section to support robust and reproducible research.
I. Troubleshooting Guide: Interpreting Unexpected Results
This section addresses common and unexpected experimental outcomes when using TNIK inhibitors.
1. Question: My TNIK inhibitor shows lower potency (higher IC50) in cell-based assays compared to in vitro kinase assays. What could be the reason?
Answer: Discrepancies between in vitro and cell-based assay potency are common with kinase inhibitors. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, limiting its access to intracellular TNIK.
-
Efflux Pumps: Cancer cells can express efflux pumps that actively remove the inhibitor from the cytoplasm.
-
High Intracellular ATP Concentrations: The intracellular concentration of ATP is significantly higher than that used in many in vitro kinase assays. If the inhibitor is an ATP-competitive inhibitor, this can lead to reduced apparent potency.
-
Protein Binding: The inhibitor may bind to other intracellular proteins or plasma proteins in the culture medium, reducing its free concentration available to inhibit TNIK.
-
Off-Target Effects: At higher concentrations, the inhibitor might engage off-target kinases that could paradoxically promote cell survival, masking the effect of TNIK inhibition.[1]
Troubleshooting Steps:
-
Verify Target Engagement: Perform a Western blot to assess the phosphorylation status of known TNIK substrates, such as TCF4, to confirm that the inhibitor is engaging its target in cells.[2][3][4][5] A reduction in phosphorylated TCF4 would indicate target engagement.
-
Optimize Inhibitor Concentration and Incubation Time: Conduct a time-course and dose-response experiment to determine the optimal conditions for observing the desired effect.
-
Use a More Sensitive Assay: Consider using an assay that measures a downstream functional consequence of TNIK inhibition, such as a reporter assay for TCF/LEF transcriptional activity, which might be more sensitive than a simple cell viability assay.[2]
-
Consider Alternative Cell Viability Assays: The commonly used MTT assay can be influenced by cellular metabolic changes and off-target effects of inhibitors, potentially leading to an over- or underestimation of cell viability.[6] It is advisable to confirm results using a different method, such as a trypan blue exclusion assay or a real-time cell analysis system.
2. Question: I observe a significant decrease in Wnt signaling activity, but only a modest effect on cell viability. Why is this?
Answer: This observation suggests that the cancer cell line you are using may not be solely dependent on the Wnt signaling pathway for survival.
-
Redundant Survival Pathways: Cancer cells often have redundant survival pathways. While TNIK inhibition effectively dampens Wnt signaling, other pathways (e.g., PI3K/Akt, MAPK) may still be active and promoting cell survival.
-
Cell Cycle Arrest vs. Apoptosis: TNIK inhibition may be inducing cell cycle arrest rather than apoptosis in your specific cell model. The observation of an increase in the sub-G1 cell population would indicate the induction of apoptosis.[7]
-
Heterogeneity of Cancer Cells: The cell line may be heterogeneous, containing a subpopulation of cells that are less sensitive to Wnt pathway inhibition.
Troubleshooting Steps:
-
Pathway Analysis: Use Western blotting or other proteomic techniques to investigate the activation status of other key survival pathways.
-
Combination Therapies: Consider combining the TNIK inhibitor with inhibitors of other survival pathways to enhance the cytotoxic effect.
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution of treated cells.
-
Apoptosis Assays: Use assays such as Annexin V staining or caspase activity assays to specifically measure apoptosis.
3. Question: I'm seeing unexpected changes in the immune cell population in my co-culture or in vivo experiments. Is this related to TNIK inhibition?
Answer: Yes, this is a plausible and documented "unexpected" effect of TNIK inhibitors. Recent studies have revealed that TNIK inhibitors can have immunomodulatory effects.
-
Increased T-cell Infiltration: Treatment with TNIK inhibitors has been shown to unexpectedly increase the infiltration of PD-1+ CD8+ T cells into tumors.[8][9]
-
Induction of Immunogenic Cell Death: TNIK inhibitors may induce a form of cancer cell death that stimulates an anti-tumor immune response.[8][9]
-
Direct T-cell Activation: Some evidence suggests that TNIK inhibitors can directly activate CD8+ T-cells.[8][9]
This immunomodulatory activity can contribute to the overall anti-tumor effect and may explain discrepancies between in vitro and in vivo results. This is an important consideration for the design and interpretation of pre-clinical and clinical studies.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TNIK inhibitors?
A1: TNIK is a serine/threonine kinase that plays a crucial role as an activator of the Wnt signaling pathway. It does so by being recruited to the promoters of Wnt target genes and phosphorylating the transcription factor TCF4.[3][4] Most TNIK inhibitors are ATP-competitive and bind to the kinase domain of TNIK, preventing the phosphorylation of its substrates and thereby inhibiting the transcription of Wnt target genes.[2] Some inhibitors, like NCB-0846, have been shown to bind to an inactive conformation of TNIK, which appears to be crucial for its Wnt inhibitory activity.[1][7]
Q2: What are the known off-target effects of commonly used TNIK inhibitors?
A2: Like many kinase inhibitors, TNIK inhibitors can exhibit off-target activity. For example, NCB-0846 has been shown to also inhibit other kinases such as FLT3, JAK3, PDGFRα, TRKA, and CDK2/CycA2 at higher concentrations.[2][7] The anthelmintic drug mebendazole, which has been identified as a TNIK inhibitor, also targets tubulin polymerization.[10] It is crucial to be aware of these potential off-target effects when interpreting experimental data. Using a structurally distinct TNIK inhibitor as a control can help to confirm that the observed phenotype is due to on-target TNIK inhibition.
Q3: Can I use TNIK inhibitors for diseases other than cancer?
III. Quantitative Data Summary
The following tables summarize the inhibitory concentrations of common TNIK inhibitors across various cell lines.
Table 1: IC50 Values of NCB-0846 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | ~1000 (cell growth) | [14] |
| DLD-1 | Colorectal Cancer | >1000 (cell growth) | [2] |
| SCLC cell lines | Small Cell Lung Cancer | Varies (sensitive if cMYC is high) | [15][16] |
Note: The potency of NCB-0846 is significantly higher in colony formation assays in soft agar (~20-fold) compared to standard cell growth assays for HCT116 cells.[7]
Table 2: Kinase Inhibitory Profile of NCB-0846
| Kinase | IC50 (nM) |
| TNIK | 21 |
| FLT3 | >80% inhibition at 100 nM |
| JAK3 | >80% inhibition at 100 nM |
| PDGFRα | >80% inhibition at 100 nM |
| TRKA | >80% inhibition at 100 nM |
| CDK2/CycA2 | >80% inhibition at 100 nM |
| HGK | >80% inhibition at 100 nM |
| Reference:[2][7] |
Table 3: Profile of INS018_055
| Attribute | Description | Reference |
| Target | TNIK | [11][13] |
| Indication | Idiopathic Pulmonary Fibrosis (IPF) | [11][13] |
| Development Stage | Phase 2 Clinical Trials | [13] |
| Preclinical Activity | Anti-fibrotic and anti-inflammatory effects | [11][12] |
| Safety Profile | Favorable in preclinical and Phase 1 studies | [11][12] |
IV. Key Experimental Protocols
1. Western Blot Analysis of TNIK Signaling Pathway
This protocol provides a general framework for assessing the activation of the TNIK signaling pathway.
a. Sample Preparation (from cell culture): [17]
-
Culture cells to 70-80% confluency.
-
Treat cells with the TNIK inhibitor or vehicle control for the desired time.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Electrotransfer:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of a TNIK inhibitor on cell proliferation.
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the TNIK inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
3. In Vitro Kinase Assay
This protocol provides a general method for measuring the direct inhibitory effect of a compound on TNIK kinase activity.
-
Prepare a reaction mixture containing kinase buffer, a substrate (e.g., myelin basic protein or a specific peptide substrate), and ATP.
-
Add the TNIK inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant TNIK enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric assay: Using ³²P-ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
V. Mandatory Visualizations
Caption: Canonical Wnt signaling pathway and the role of TNIK.
Caption: Experimental workflow for testing TNIK inhibitors.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 13. INS018_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 14. researchgate.net [researchgate.net]
- 15. openworks.mdanderson.org [openworks.mdanderson.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. bosterbio.com [bosterbio.com]
- 18. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TNIK Antibody | Cell Signaling Technology [cellsignal.com]
- 20. TNIK Antibody (#32712) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Mitigating Tnik-IN-2 cytotoxicity in non-cancerous cell lines
Technical Support Center: Tnik-IN-2
Disclaimer: Information regarding a specific inhibitor designated "this compound" is not widely available in published literature. This guide provides troubleshooting strategies based on the well-characterized class of TNIK (TRAF2 and NCK-Interacting Kinase) inhibitors, using NCB-0846 as a primary example. The principles and protocols described are broadly applicable for assessing and mitigating cytotoxicity for small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TNIK inhibitors?
A1: TNIK is a serine/threonine kinase that is a crucial activator of the Wnt signaling pathway.[1][2] In cancer cells with aberrant Wnt signaling (common in colorectal, gastric, and breast cancers), TNIK phosphorylates the transcription factor TCF4, a key step for activating genes that drive cell proliferation and survival.[1][2][3] TNIK inhibitors typically target the ATP-binding site of the kinase domain, preventing this phosphorylation event and thereby blocking the downstream Wnt pathway.[1] TNIK is also involved in other cellular processes, including JNK signaling, cytoskeletal rearrangement, and the AKT pathway, which could be affected by its inhibition.[3]
Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of this compound.
Q2: Why am I observing high cytotoxicity in my non-cancerous cell lines treated with this compound?
A2: There are several potential reasons for this observation:
-
On-Target Toxicity: TNIK is not exclusive to cancer cells; it plays roles in normal cellular functions.[4] For instance, TNIK is involved in maintaining cytoskeletal structure and can regulate the Hippo signaling pathway, which is vital for organ size control and cell proliferation.[2] Therefore, inhibiting TNIK in non-cancerous cells can disrupt these essential processes, leading to cell death or growth arrest. Some studies show that TNIK depletion in normal kidney cells can induce inflammation and apoptosis.
-
Off-Target Effects: Small molecule inhibitors can sometimes bind to and inhibit other kinases with similar ATP-binding pockets. The TNIK inhibitor NCB-0846, for example, is known to also inhibit other kinases like FLT3, JAK3, and PDGFRα.[5] Such off-target activity can induce toxicity through pathways unrelated to TNIK inhibition.
-
Cell Line Sensitivity: Different cell lines have varying dependencies on specific signaling pathways and diverse expression levels of drug transporters and metabolizing enzymes. Your non-cancerous cell line might be particularly sensitive to the disruption of the Wnt or JNK pathways, or it may be unable to effectively metabolize or efflux the compound, leading to higher intracellular concentrations and toxicity.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target effects is crucial. Here are some recommended experimental approaches:
-
Use a Negative Control Compound: The most rigorous method is to use a structurally similar but inactive analog of your inhibitor. For NCB-0846, a diastereomer named NCB-0970 serves this purpose; it is much less potent against TNIK.[6] If this compound has a known inactive analog, it should be used. This analog should not produce the same level of cytotoxicity, and any observed toxicity could be attributed to the chemical scaffold itself rather than target inhibition.
-
TNIK Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate TNIK expression in your non-cancerous cell line. If this compound treatment phenocopies the effect of TNIK knockdown (e.g., causes the same degree of cell death), the effect is likely on-target. If the inhibitor causes significantly more toxicity than TNIK knockdown, off-target effects are likely involved.
-
Rescue Experiment: If possible, overexpress a modified, inhibitor-resistant version of TNIK in the cells. If this rescues the cells from this compound-induced cytotoxicity, it confirms an on-target mechanism.
Troubleshooting Guide
Problem: Unexpectedly high cytotoxicity observed in non-cancerous control cell lines.
| Possible Cause | Troubleshooting Steps & Solutions |
| 1. Compound Concentration is Too High | - Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) on both your target cancer cells and non-cancerous control cells. - Determine IC50 and CC50: Calculate the half-maximal inhibitory concentration (IC50) for the cancer cells and the half-maximal cytotoxic concentration (CC50) for the non-cancerous cells. - Calculate Therapeutic Index (TI): The ratio (CC50 / IC50) is the therapeutic index. A higher TI indicates better selectivity. Aim to use concentrations well below the CC50 for your non-cancerous cells. |
| 2. Incubation Time is Too Long | - Conduct a Time-Course Experiment: Treat cells with a fixed concentration of this compound and measure viability at multiple time points (e.g., 24, 48, 72, 96 hours). - Identify Optimal Time Window: Determine the earliest time point where significant efficacy is seen in cancer cells without unacceptable toxicity in control cells. Some effects, like radiosensitization by NCB-0846, require pre-treatment for 48 hours.[7] |
| 3. High Cell Line Sensitivity | - Test Multiple Non-Cancerous Lines: If possible, use more than one type of non-cancerous cell line as a control (e.g., human bronchial epithelial cells like HBEC-3KT, or fibroblasts like MRC-5). Some cell lines are inherently more robust.[4][7] - Characterize TNIK Expression: Perform Western blotting or qPCR to confirm the expression level of TNIK in your control cells. Cells with higher TNIK expression may be more susceptible to on-target toxicity. |
| 4. Off-Target Effects | - Perform Control Experiments: Use the strategies outlined in FAQ #3 (negative control compound, TNIK knockdown) to confirm the toxicity is TNIK-dependent. - Consult Kinase Profiling Data: If available, check selectivity data for this compound against a panel of other kinases. This can help identify likely off-targets to investigate further. |
Quantitative Data Summary
The following table summarizes reported potency and cytotoxicity data for representative TNIK inhibitors to illustrate how such data can be organized.
| Compound | Assay Type | Cell Line | Cell Type | Result | Citation |
| NCB-0846 | Kinase Inhibition | (Biochemical) | - | IC50 = 21 nM | [5] |
| NCB-0846 | Cell Viability (72h) | HCT116 | Colorectal Cancer | IC50 = ~0.3 µM | [6] |
| NCB-0846 | Cell Viability | LK2, H520, SW900 | Lung Squamous Cancer (TNIK-high) | Sensitive | [7][8] |
| NCB-0846 | Cell Viability | KNS62, HBEC-3KT | Lung Squamous Cancer (TNIK-low), Non-Cancerous Bronchial Epithelial | Resistant | [7][8] |
| INS018-055 | Kinase Inhibition | (Biochemical) | - | IC50 = 7.8 nM | [9] |
| INS018-055 | Cytotoxicity | LX-2 | Human Stellate (Fibrotic) | CC50 = 748.08 µM | [9] |
| Osimertinib | Kinase Inhibition | (Biochemical) | - | IC50 = 151.90 nM | [4] |
| Osimertinib | Cytotoxicity | MRC-5 | Non-Cancerous Lung Fibroblast | CC50 = 4366.01 nM | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability. [10][11]Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [10] Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Filter sterilize.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or pure DMSO.
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "untreated cells" (vehicle control). Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [10]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. Purple precipitate should become visible in viable cells.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [12]7. Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background. [10]8. Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Abs_treated / Abs_vehicle) * 100%.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. [13][14][15] Materials:
-
White-walled, opaque 96-well plates (for luminescence)
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
Procedure:
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line in 100 µL of medium. Incubate for 24 hours, then treat with serial dilutions of this compound as described in the MTT protocol. Include appropriate vehicle controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use. [14]4. Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium. [15]5. Signal Development: Mix the contents of the wells by gently shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature, protected from light, for 1 to 3 hours. [14]6. Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the "medium only" blank wells from all experimental readings. Express results as Relative Luminescence Units (RLU) or as fold-change over the vehicle-treated control. An increase in luminescence indicates activation of caspase-3/7 and apoptosis.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
Adjusting Tnik-IN-2 treatment duration for optimal target inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tnik-IN-2 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental design and troubleshoot common issues related to treatment duration and target inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK).[1][2][3] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the Wnt signaling pathway.[4] By inhibiting the kinase activity of TNIK, this compound can modulate downstream cellular processes regulated by this pathway, which are often implicated in diseases like colorectal cancer.[1][3]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound against TNIK is 1.3337 μM.[1][3] In a cellular context, for example in HCT116 cells, the IC50 has been reported to be 31.26 μM.[1]
Q3: How should I determine the optimal treatment duration with this compound for my specific cell line?
A3: The optimal treatment duration is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment. A typical starting point is to treat your cells for 24, 48, and 72 hours. Subsequently, you can assess cell viability using an MTT or similar assay and analyze the inhibition of TNIK's downstream targets via Western Blot to identify the shortest duration that yields the desired biological effect.
Q4: I am not observing the expected downstream effects after this compound treatment. What are the possible reasons?
A4: There are several potential reasons for this:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Incorrect Treatment Duration: The incubation time might be too short for the inhibitor to exert its effects. Conversely, prolonged exposure could lead to off-target effects or cellular adaptation. A time-course experiment is advisable.
-
Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to TNIK inhibition.
-
Reagent Quality: Ensure the this compound is properly stored and has not degraded.
Q5: How can I confirm that this compound is inhibiting its target in my experimental system?
A5: Target engagement can be confirmed by directly measuring the kinase activity of TNIK using a kinase assay. Alternatively, you can assess the phosphorylation status of known TNIK substrates or the expression levels of downstream Wnt signaling target genes (e.g., c-MYC, Axin2) via Western Blot or qPCR.[1]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).[5] Include a vehicle-only control. |
| Edge Effects in Plate | To minimize evaporation and temperature gradients, do not use the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. |
| Incomplete Formazan Solubilization (MTT Assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. |
Issue 2: No or Weak Inhibition of Downstream Targets in Western Blot
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for observing changes in your target proteins. |
| Low Inhibitor Concentration | Conduct a dose-response experiment with a range of this compound concentrations to find the effective dose for your cell line. |
| Poor Antibody Quality | Use a validated antibody for your target protein. Check the antibody datasheet for recommended dilutions and positive/negative control suggestions. |
| Protein Degradation | Prepare fresh cell lysates with protease and phosphatase inhibitors. Keep samples on ice throughout the procedure. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[6][7] |
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Traf2- and Nck-interacting protein kinase (TNIK) | [1][2][3] |
| IC50 (Enzymatic) | 1.3337 μM | [1][3] |
| IC50 (HCT116 cells) | 31.26 μM | [1] |
| Molecular Formula | C22H19N3O3 | [1] |
| Molecular Weight | 373.40 | [1] |
Experimental Protocols
Determining Optimal this compound Treatment Duration via MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 μM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the IC50 value at each time point and select the duration that provides optimal inhibition with minimal off-target effects.
Assessing Target Inhibition by Western Blot
-
Cell Lysis: After treating cells with this compound for the desired duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6][10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target protein (e.g., phospho-TCF4, c-MYC, or TNIK itself) overnight at 4°C with gentle agitation. A recommended starting dilution for a TNIK polyclonal antibody is 1:1,000.[11]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[7][10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression or phosphorylation.
Mandatory Visualizations
Caption: TNIK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Optimization.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. 4.4. Viability Assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. TNIK Polyclonal Antibody (PA5-15181) [thermofisher.com]
Troubleshooting variability in Tnik-IN-2 experimental replicates
Welcome to the technical support center for Tnik-IN-2. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve variability in experimental replicates involving the TRAF2- and NCK-interacting kinase (TNIK) inhibitor, this compound.
Frequently Asked Questions (FAQs)
General Product Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway.[1][2] By binding to the active site of the TNIK enzyme, this compound prevents the phosphorylation of its downstream targets.[1] A crucial function of TNIK is the phosphorylation of T-cell factor 4 (TCF4), which is necessary for the transcriptional activation of Wnt target genes.[2][3] Inhibition of TNIK disrupts these signaling pathways, which can suppress the growth and survival of cancer cells where the Wnt pathway is abnormally activated.[1][4]
Troubleshooting Experimental Variability
Q2: We are observing significant variability in our IC50 values for this compound between experimental runs. What are the potential causes?
A2: Variability in IC50 values is a common issue in kinase inhibitor studies and can stem from several factors.[5][6] Key areas to investigate include:
-
Reagent Stability and Handling: Ensure this compound is properly stored and that stock solutions are not undergoing freeze-thaw cycles. Small molecule inhibitors can be sensitive to degradation.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration can all impact cellular response to the inhibitor.[7] It is crucial to maintain consistent cell culture practices.
-
Assay-Specific Parameters: Differences in incubation times, ATP concentration in kinase assays, and the type of assay used (biochemical vs. cell-based) can lead to different IC50 values.[5][8][9]
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability.[10][11]
Q3: Our Western blot results for downstream targets of TNIK (e.g., phosphorylated TCF4) are inconsistent after this compound treatment. How can we improve reproducibility?
A3: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Consistent Lysis and Extraction: Ensure that cell lysis and protein extraction are performed consistently across all samples. The timing of cell harvesting after treatment is critical.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading between lanes.
-
Antibody Quality: The quality and specificity of your primary antibody are paramount. Validate your antibody and use it at the recommended dilution.
-
Transfer Efficiency: Verify that your protein transfer from the gel to the membrane is consistent across experiments.
Q4: We see a discrepancy between the potency of this compound in our biochemical (cell-free) assays and our cell-based assays. Why is this happening?
A4: It is common for kinase inhibitors to show different potencies in biochemical versus cell-based assays.[8] This discrepancy can be attributed to several factors:
-
Cellular Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in a biochemical assay.
-
Nonspecific Binding: The inhibitor may bind to serum proteins in the cell culture media, reducing its effective concentration.[12]
-
Cellular ATP Concentration: The concentration of ATP in cells is much higher than what is typically used in biochemical kinase assays. Since this compound is likely an ATP-competitive inhibitor, this can lead to a rightward shift in the IC50 value in cell-based assays.[9]
-
Off-Target Effects and Cellular Metabolism: In a cellular context, the inhibitor may have off-target effects or be metabolized, altering its activity.[13]
Data Presentation
The following table summarizes key factors that can contribute to variability in experimental results with this compound and suggests parameters to control for improved reproducibility.
| Experimental Parameter | Source of Variability | Recommendation for Consistency |
| This compound Stock Solution | Degradation, improper storage, multiple freeze-thaw cycles. | Aliquot stock solutions and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Cell Line Maintenance | High passage number, genetic drift, mycoplasma contamination. | Use low passage number cells. Regularly test for mycoplasma. Ensure cell line identity. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment. | Use a consistent seeding density and allow cells to adhere and resume growth before treatment. |
| Serum Concentration | Variable protein binding of the inhibitor.[12] | Maintain a consistent serum concentration in your culture media for all experiments. |
| Treatment Incubation Time | Differences in the duration of inhibitor exposure. | Standardize the incubation time with this compound across all replicates and experiments. |
| ATP Concentration (Kinase Assays) | Competition with ATP-competitive inhibitors.[5] | Use an ATP concentration that is close to the Km for TNIK in your biochemical assays. |
| Assay Readout Technology | Different detection methods (e.g., fluorescence, luminescence).[9] | Use the same assay kit and readout instrument for all comparative experiments. |
| Pipetting and Dilutions | Human error in liquid handling.[10][11] | Calibrate pipettes regularly. Use precise pipetting techniques, especially for serial dilutions. |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The TNIK signaling pathway in the context of Wnt activation.
Experimental Workflow Diagram
Caption: A systematic workflow for troubleshooting experimental variability.
Logical Relationship Diagram
Caption: A logic diagram for diagnosing sources of experimental variability.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for TNIK Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a downstream target of TNIK (e.g., p-TCF4 or a Wnt target gene product like c-Myc) overnight at 4°C. Also, probe a separate blot or strip and re-probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 7. cellgs.com [cellgs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bioivt.com [bioivt.com]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TNIK Inhibitors: Tnik-IN-2 Versus Other Known Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tnik-IN-2 (also known as INS018_055) and other prominent TRAF2- and NCK-interacting kinase (TNIK) inhibitors. TNIK is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, most notably as a key component of the Wnt signaling pathway, which is frequently dysregulated in cancer and fibrotic diseases.[1][2] Inhibition of TNIK presents a promising therapeutic strategy for these conditions. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Efficacy of TNIK Inhibitors
The following table summarizes the reported in vitro efficacy of this compound and other well-characterized TNIK inhibitors. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Synonym | Target | IC50 / Ki | Cell-Based Assay | Reference |
| This compound | INS018_055 | TNIK | Not explicitly reported in searches | Effective in mitigating fibrosis in lung, kidney, and skin models in vitro and in vivo.[3] | [3] |
| NCB-0846 | TNIK | IC50: 21 nM | Inhibits growth of HCT116 colon cancer cells and reduces tumor growth in xenograft models.[4] | [4] | |
| KY-05009 | TNIK | Ki: 100 nM, IC50: 9 nM | Inhibits TGF-β1-mediated epithelial-to-mesenchymal transition (EMT) in A549 lung cancer cells.[5][6] | [5][6] | |
| Mebendazole | TNIK | Not explicitly reported in searches | Anthelmintic drug identified as a selective inhibitor of TNIK.[1] | [1] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: Canonical Wnt signaling pathway illustrating the central role of TNIK.
References
- 1. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. marktechpost.com [marktechpost.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
A Comparative Guide to TNIK Inhibitors in Colon Cancer: Evaluating NCB-0846 and a Framework for Assessing Novel Compounds like Tnik-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Traf2- and Nck-interacting kinase (TNIK) inhibitors for suppressing colon cancer cell growth, with a focus on the well-characterized compound NCB-0846. Due to the limited publicly available data on a compound designated "Tnik-IN-2," this document will establish a comprehensive framework for evaluating its potential efficacy by presenting the existing experimental data for NCB-0846. This will allow for a clear understanding of the benchmarks a new TNIK inhibitor should meet or exceed.
Introduction to TNIK as a Therapeutic Target in Colon Cancer
The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of over 90% of colorectal cancers.[1] TNIK, a serine/threonine kinase, is a key component of the TCF4/β-catenin transcriptional complex, which lies at the downstream end of the Wnt cascade.[2][3][4] Its essential role in activating Wnt target genes makes it a compelling therapeutic target for colorectal cancer, even in tumors with mutations in upstream components like the APC gene.[2][3] TNIK inhibitors aim to disrupt this signaling, thereby impeding cancer cell growth and proliferation.[3]
Performance Comparison: NCB-0846 as the Benchmark
NCB-0846 is a potent and orally available small-molecule inhibitor of TNIK.[5] Extensive preclinical studies have demonstrated its efficacy in suppressing colon cancer cell growth through the inhibition of the Wnt signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for NCB-0846, providing a benchmark for the evaluation of other TNIK inhibitors like this compound.
| Parameter | NCB-0846 | This compound |
| Target | TNIK | TNIK |
| IC50 (TNIK) | 21 nM[6][7] | Data not available |
| Cell Line(s) Tested | HCT116, DLD-1, SW620[8] | Data not available |
| Effect on Cell Viability | Growth inhibition in HCT116 cells[6] | Data not available |
| Effect on Colony Formation | ~20-fold higher inhibitory activity than its diastereomer in HCT116 cells[6] | Data not available |
| Effect on Sphere Formation | Suppresses sphere-forming activity[5] | Data not available |
| In Vivo Efficacy | Suppresses tumor growth in xenograft models[6][9] | Data not available |
| Molecular Effects of NCB-0846 in Colon Cancer Cells | |
| Mechanism of Action | Binds to TNIK in an inactive conformation, inhibiting its kinase activity.[6][7] |
| Effect on Wnt Signaling | Inhibits TCF/LEF transcriptional activity; reduces expression of Wnt target genes (AXIN2, MYC).[5][10] |
| Effect on Cancer Stem Cells | Downregulates CSC markers (CD44, CD133, ALDH1) and reduces the proportion of CSCs.[10] |
| Induction of Apoptosis | Induces an increase in the sub-G1 cell population, indicating apoptosis.[6][10] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental processes involved in evaluating TNIK inhibitors, the following diagrams are provided.
Caption: Wnt signaling pathway and the inhibitory action of NCB-0846 on TNIK.
Caption: Experimental workflow for comparing TNIK inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparison of novel TNIK inhibitors against the NCB-0846 benchmark, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed colon cancer cells (e.g., HCT116, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of the TNIK inhibitor (e.g., NCB-0846, this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) in a 6-well plate.[12]
-
Treatment: Treat the cells with the TNIK inhibitor at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Sphere Formation Assay (Colonosphere Assay)
This assay is used to evaluate the self-renewal capacity of cancer stem cells.
-
Cell Seeding: Plate single cells in ultra-low attachment plates at a low density (e.g., 1,000 cells/mL) in serum-free stem cell medium supplemented with EGF and bFGF.[13]
-
Treatment: Add the TNIK inhibitor to the medium.
-
Incubation: Incubate for 7-10 days to allow for the formation of colonospheres.[14]
-
Quantification: Count the number and measure the size of the spheres formed in each well.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated colon cancer cells and determine the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TNIK, β-catenin, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
NCB-0846 has demonstrated significant promise as a TNIK inhibitor for the treatment of colorectal cancer by effectively suppressing the Wnt signaling pathway and targeting cancer stem cells. For any new TNIK inhibitor, such as the prospective this compound, to be considered a viable alternative or improvement, it must be rigorously evaluated against the benchmarks set by NCB-0846. This guide provides the necessary framework, including quantitative data points and detailed experimental protocols, to facilitate such a comparison. Future studies directly comparing the efficacy, selectivity, and pharmacokinetic properties of these and other TNIK inhibitors will be crucial in advancing this therapeutic strategy for colorectal cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BioCentury - Therapeutics: TRAF2 and NCK interacting kinase (TNIK) [biocentury.com]
- 10. selleckchem.com [selleckchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 2.5. Colony-Forming and Tumor Sphere-Forming Assays [bio-protocol.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Spheroid-Formation (Colonosphere) Assay for in Vitro Assessment and Expansion of Stem Cells in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
Comparative Analysis of Tnik-IN-2 and Mebendazole on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tnik-IN-2, an inhibitor of the TRAF2- and NCK-interacting kinase (TNIK), and Mebendazole, an antihelminthic drug, on the activation of T-cells. This comparison is based on currently available experimental data and aims to elucidate their distinct mechanisms of action and potential applications in immunotherapy.
Executive Summary
This compound and Mebendazole represent two distinct pharmacological agents with indirect but significant impacts on T-cell activation. This compound, by inhibiting its target kinase TNIK, is hypothesized to modulate the differentiation of T-cells, steering them away from a memory phenotype towards an effector phenotype. In contrast, Mebendazole appears to enhance T-cell activation in a pro-inflammatory environment by primarily acting on myeloid cells, which in turn stimulate T-cell responses. This guide will delve into their mechanisms of action, present available data in a comparative format, and provide standardized experimental protocols for further investigation.
Mechanisms of Action
This compound: Modulating T-Cell Differentiation
This compound is a small molecule inhibitor of TNIK, a serine/threonine kinase that is a key component of the Wnt signaling pathway.[1][2] In the context of T-cell biology, TNIK signaling is activated downstream of co-stimulatory receptors like CD27 and plays a crucial role in the differentiation of CD8+ T-cells.[3] Specifically, TNIK-dependent activation of the Wnt/β-catenin pathway is essential for the formation of long-lived memory T-cells.[3][4]
By inhibiting TNIK, this compound is expected to suppress the development of memory T-cells and instead promote the differentiation of effector T-cells.[3][5] This shift in T-cell fate could be advantageous in cancer immunotherapy, where a robust effector T-cell response is required for tumor eradication. Furthermore, studies have indicated that TNIK inhibition can lead to an increased infiltration of CD8+ T-cells into tumors, suggesting a role in overcoming immune exclusion.[6]
Mebendazole: Indirect T-Cell Potentiation via Myeloid Cells
Mebendazole is a benzimidazole antihelminthic that functions by inhibiting microtubule polymerization.[7][8][9] Its effects on T-cell activation are largely indirect and mediated through its influence on CD14+ myeloid cells, such as monocytes and macrophages.[10][11][12]
Experimental evidence suggests that Mebendazole induces a pro-inflammatory M1 phenotype in macrophages.[10][13] These activated myeloid cells then enhance T-cell activation and effector functions, including tumor cell killing. This is achieved through the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interferon-gamma (IFNγ), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[10][12][13] This immunomodulatory effect of Mebendazole appears to be dependent on the activation of Toll-like receptor 8 (TLR8) and the NLRP3 inflammasome.[10]
Comparative Data
The following tables summarize the known effects of TNIK inhibition (the presumed effect of this compound) and Mebendazole on various aspects of immune cell function, based on the available literature.
Table 1: Effects on T-Cell Differentiation and Function
| Feature | This compound (via TNIK inhibition) | Mebendazole |
| Primary T-Cell Target | CD8+ T-cells | Indirect effect on T-cells |
| Effect on Memory T-Cells | Inhibits memory T-cell formation[3] | Not reported |
| Effect on Effector T-Cells | Promotes differentiation towards effector cells[3][5] | Enhances activation and tumor-killing capacity[10][12] |
| Cytokine Production by T-Cells | Not directly reported | Potentiates IFNγ release from activated PBMCs[10][12] |
Table 2: Effects on Myeloid Cells
| Feature | This compound (via TNIK inhibition) | Mebendazole |
| Primary Myeloid Cell Target | Not reported | CD14+ monocytes/macrophages[10][12] |
| Effect on Macrophage Phenotype | Not reported | Induces a pro-inflammatory M1 phenotype[10][13] |
| Cytokine Production by Myeloid Cells | Not reported | Stimulates release of TNFα, IFNγ, IL-6, IL-1β[10][12][13][14] |
Signaling Pathways
The distinct mechanisms of this compound and Mebendazole are further illustrated by their respective signaling pathways.
Figure 1: Simplified signaling pathway of TNIK in T-cell differentiation and the inhibitory action of this compound.
Figure 2: Proposed mechanism of Mebendazole's indirect action on T-cell activation via myeloid cells.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
T-Cell Activation Assay
This protocol provides a general method for activating T-cells and assessing the impact of this compound and Mebendazole.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Anti-CD3 antibody (plate-bound or soluble).
-
Anti-CD28 antibody (soluble).
-
This compound (dissolved in DMSO).
-
Mebendazole (dissolved in DMSO).
-
Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD69, Anti-CD25.
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
96-well flat-bottom culture plates.
Workflow:
Figure 3: Experimental workflow for in vitro T-cell activation assay.
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend in complete RPMI-1640 medium. For proliferation assays, label the cells with a proliferation dye according to the manufacturer's instructions prior to plating.[15][16]
-
Plating: Plate the PBMCs at a density of 1-2 x 10^6 cells/mL in 96-well flat-bottom plates.
-
Compound Treatment: Add this compound, Mebendazole, or a vehicle control (DMSO) to the designated wells at various concentrations. It is recommended to perform a dose-response curve.
-
T-Cell Stimulation: For antibody stimulation, plates can be pre-coated with anti-CD3 antibody (5-10 µg/mL) overnight at 4°C.[16] Alternatively, soluble anti-CD3 (e.g., clone OKT3) and soluble anti-CD28 (1-5 µg/mL) can be added directly to the cell suspension.[16]
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the endpoint being measured (e.g., 24 hours for early activation markers, 72 hours for proliferation).
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (CD3, CD4, CD8) and activation markers (CD69, CD25). Analyze the samples using a flow cytometer to determine the percentage of activated T-cells. For proliferation, analyze the dilution of the proliferation dye.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of key cytokines such as IL-2 and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
Macrophage Co-culture Assay
This protocol is designed to investigate the indirect effects of Mebendazole on T-cell activation via macrophages.
Materials:
-
PBMCs.
-
CD14 MicroBeads for monocyte isolation.
-
GM-CSF or M-CSF for macrophage differentiation.
-
Autologous T-cells (isolated from the same donor).
-
This compound and Mebendazole.
-
Standard T-cell activation reagents (anti-CD3/anti-CD28).
Procedure:
-
Macrophage Generation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS). Culture the monocytes in the presence of GM-CSF (for M1-polarizing conditions) or M-CSF (for M2-polarizing conditions) for 5-7 days to differentiate them into macrophages.
-
Compound Treatment: Treat the differentiated macrophages with Mebendazole or a vehicle control for 24 hours.
-
Co-culture: After treatment, wash the macrophages to remove any remaining compound. Isolate autologous T-cells from the same donor's PBMCs. Add the T-cells to the macrophage culture at a suitable ratio (e.g., 5:1 T-cell to macrophage).
-
T-Cell Stimulation and Analysis: Add suboptimal concentrations of anti-CD3/anti-CD28 to the co-culture. After 48-72 hours, assess T-cell activation and proliferation as described in the T-Cell Activation Assay protocol.
Conclusion
This compound and Mebendazole present intriguing, yet divergent, avenues for modulating T-cell activity. This compound offers a targeted approach to manipulate T-cell differentiation, potentially enhancing anti-tumor immunity by favoring an effector phenotype. Mebendazole, a repurposed drug, acts as a broad immunostimulant, enhancing T-cell activation through the potentiation of myeloid cell pro-inflammatory responses. The choice between these agents would depend on the specific therapeutic strategy: targeted modulation of T-cell fate versus a broader enhancement of innate and adaptive immune responses. Further direct comparative studies are warranted to fully elucidate their respective potentials in immunotherapy.
References
- 1. TNIK - Wikipedia [en.wikipedia.org]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. TNIK signaling imprints CD8+ T cell memory formation early after priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mebendazole - Wikipedia [en.wikipedia.org]
- 9. Influence of the anthelmintic mebendazole on microtubules and intracellular organelle movement in nematode intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mebendazole stimulates CD14+ myeloid cells to enhance T-cell activation and tumour cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Mebendazole stimulates CD14+ myeloid cells to enhance T-cell activation and tumour cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stimulation of pro-inflammatory responses by mebendazole in human monocytic THP-1 cells through an ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Tnik-IN-2: A Comparative Analysis of its Cross-reactivity with Germinal Center Kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tnik-IN-2's performance against other germinal center kinases (GCKs). The following sections detail the inhibitor's selectivity, the experimental methods used for its characterization, and its role within the broader context of GCK signaling pathways.
This compound is a known inhibitor of Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family. TNIK is a crucial regulator in various cellular processes, most notably as a key component of the Wnt signaling pathway. Given the therapeutic potential of targeting TNIK in diseases such as colorectal cancer, understanding the selectivity of its inhibitors is paramount. This guide examines the cross-reactivity of this compound with other members of the GCK family, providing a framework for evaluating its potential for off-target effects.
Comparative Inhibitory Activity of this compound
Currently, specific cross-reactivity data for this compound against a broad panel of germinal center kinases is not publicly available. The known inhibitory concentration (IC50) of this compound for its primary target, TNIK, is 1.33 µM.
To provide a comparative context, the table below includes TNIK and its most closely related GCKs from the GCK-IV subfamily, Misshapen-like kinase 1 (MINK1 or MAP4K6) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The kinase domains of these proteins are highly homologous, making them probable candidates for off-target interactions. For instance, the TNIK inhibitor NCB-0846 has been shown to have activity against MINK1 and MAP4K4.
| Kinase | Gene Symbol | GCK Subfamily | This compound IC50 (µM) |
| Traf2- and Nck-interacting kinase | TNIK | GCK-IV | 1.33 |
| Misshapen-like kinase 1 | MINK1 (MAP4K6) | GCK-IV | Data not available |
| Mitogen-activated protein kinase kinase kinase kinase 4 | MAP4K4 | GCK-IV | Data not available |
Data for MINK1 and MAP4K4 are currently unavailable and represent a critical gap in the selectivity profiling of this compound.
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is a standard method for assessing its potency and selectivity. The following is a detailed methodology for a typical in vitro kinase inhibition assay, such as the ADP-Glo™ Kinase Assay, which is commonly used for such evaluations.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of TNIK and other germinal center kinases.
Materials:
-
Recombinant human kinases (TNIK, MINK1, MAP4K4, etc.)
-
This compound (or other test inhibitors)
-
Kinase-specific substrate (e.g., a peptide or protein substrate)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Multi-well plates (e.g., 96- or 384-well white, opaque plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the kinase assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Kinase Reaction Setup:
-
In each well of the multi-well plate, the kinase, its specific substrate, and the kinase assay buffer are combined.
-
The serially diluted this compound or vehicle control is added to the appropriate wells.
-
The plate is incubated for a short period to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP should be at or near the Km value for each specific kinase to ensure accurate and comparable IC50 values.
-
Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time to allow for the enzymatic reaction to proceed.
-
Termination and ATP Depletion:
-
The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP.
-
The plate is incubated at room temperature for approximately 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
The Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
The plate is incubated at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis:
-
The luminescent signal is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway involving TNIK and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of TNIK.
Caption: General workflow for determining the selectivity of a kinase inhibitor.
Validating the Therapeutic Window of TNIK Inhibitors: A Comparative Guide for Researchers
A deep dive into the preclinical and clinical data of the novel TNIK inhibitor, INS018_055 (Rentosertib), offers a compelling case for its therapeutic potential in fibrotic diseases and cancer. This guide provides a comprehensive comparison with other therapeutic alternatives, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this promising new class of drugs.
Performance Comparison of TNIK Inhibitors and Alternatives
The therapeutic efficacy and safety of INS018_055 have been evaluated in extensive preclinical studies and early-phase clinical trials. The following tables summarize the key quantitative data to facilitate a clear comparison with other TNIK inhibitors and standard-of-care treatments for relevant indications.
Table 1: In Vitro Potency and Selectivity of TNIK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Indication | Reference |
| INS018_055 | TNIK | 7.8 | LX-2 (human hepatic stellate cells) | Fibrosis | [4] |
| NCB-0846 | TNIK | - | Various cancer cell lines | Cancer | [5][6] |
| Mebendazole | TNIK | - | - | Cancer | [5] |
| Nintedanib | Multiple Tyrosine Kinases | - | - | IPF | [7] |
| Pirfenidone | - | - | - | IPF | [7] |
Table 2: Preclinical Efficacy of INS018_055 in Animal Models
| Animal Model | Indication | Dosing Regimen | Key Findings | Reference |
| Murine bleomycin-induced lung fibrosis | IPF | - | Reduced fibrotic area by >50% | [4] |
| CCl4-induced liver fibrosis mouse model | Liver Fibrosis | 3 and 10 mg/kg b.i.d. | Significantly reduced steatosis and fibrosis scores | [4] |
| Skin and kidney fibrosis models | Fibrosis | - | Attenuated skin and kidney fibrosis | [1] |
Table 3: Pharmacokinetic Profile of INS018_055 in Animal Models
| Species | Route of Administration | Half-life (h) | Clearance (mL/min/kg) | Bioavailability (%) | Reference |
| Mouse | Intravenous | 1.22 | 123.5 | - | [4] |
| Dog | Intravenous | 1.65 | 32.2 | - | [4] |
| Mouse | Oral (30 mg/kg) | - | - | 44 | [4] |
| Dog | Oral (10 mg/kg) | - | - | 22 | [4] |
Table 4: Safety and Tolerability of INS018_055
| Study Type | Key Findings | Reference |
| In vitro cytotoxicity (LX-2 cells) | CC50 of 748.08 µM (Safety window >635) | [4] |
| Off-target screening | No activity in a panel of 78 proteins | [4] |
| Mutagenicity | Did not exert mutagenic effects | [4] |
| Phase I Clinical Trial (Healthy Volunteers) | Demonstrated safety and tolerability | [8][9] |
| Phase IIa Clinical Trial (IPF Patients) | Met primary endpoint of safety and tolerability | [7] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against TNIK.
Protocol:
-
Recombinant human TNIK enzyme is incubated with the test compound at various concentrations.
-
A specific substrate for TNIK and ATP are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence-based assay).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Animal Models of Fibrosis
Objective: To evaluate the in vivo efficacy of a TNIK inhibitor in a disease-relevant animal model.
Bleomycin-Induced Lung Fibrosis Model (Mouse):
-
Mice are anesthetized, and a single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
The test compound is administered orally or via another appropriate route at specified doses and frequencies, starting at a defined time point post-bleomycin instillation.
-
A vehicle control group receives the same treatment schedule without the active compound.
-
After a predetermined study duration, animals are euthanized, and lung tissues are collected.
-
The extent of fibrosis is quantified by histological analysis (e.g., Masson's trichrome staining) and measurement of collagen content.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in animals.
Protocol:
-
The test compound is administered to animals (e.g., mice, dogs) via intravenous and oral routes at a defined dose.
-
Blood samples are collected at multiple time points post-administration.
-
The concentration of the compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters, including half-life, clearance, and bioavailability, are calculated using appropriate software.
Visualizing the Science: Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: The TNIK Signaling Pathway in Wnt-driven processes.
Caption: A typical workflow for therapeutic window validation.
Caption: Logical framework for comparing this compound with alternatives.
References
- 1. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. From fibrosis and cancer to obesity, Alzheimer’s and aging: New paper reveals broad potential of TNIK as a therapeutic target | EurekAlert! [eurekalert.org]
- 4. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TNIK | Insilico Medicine [insilico.com]
- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.foxchase.org [profiles.foxchase.org]
Confirmation of TNIK Inhibitor's Effect on Downstream Wnt Target Genes: A Comparative Guide
This guide provides a comparative analysis of a representative TNIK (TRAF2- and NCK-interacting kinase) inhibitor, NCB-0846, with other inhibitors targeting different components of the Wnt signaling pathway. The focus is on the quantitative effects of these inhibitors on the expression of key downstream Wnt target genes: Axin2, c-Myc, and Cyclin D1. This document is intended for researchers, scientists, and drug development professionals working on Wnt pathway-targeted therapies.
Introduction to Wnt Signaling and TNIK
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. A key event in canonical Wnt signaling is the nuclear accumulation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell growth and proliferation.
TNIK is a serine/threonine kinase that has been identified as an essential activator of Wnt target genes. It is recruited to the promoters of these genes and is thought to phosphorylate TCF4, a critical step for transcriptional activation. Therefore, inhibiting TNIK presents a promising therapeutic strategy to suppress Wnt-driven tumorigenesis.
Comparative Analysis of Wnt Pathway Inhibitors
This guide compares the efficacy of the TNIK inhibitor NCB-0846 with inhibitors targeting other key nodes in the Wnt pathway:
-
Porcupine Inhibitor (LGK974): Targets the O-acyltransferase Porcupine, which is essential for the secretion of Wnt ligands.
-
Tankyrase Inhibitor (XAV939): Inhibits Tankyrase enzymes, leading to the stabilization of Axin, a key component of the β-catenin destruction complex.
-
β-catenin/TCF4 Inhibitor (FOG-001): Directly disrupts the interaction between β-catenin and TCF4, the final step in the canonical Wnt signaling cascade.
The following table summarizes the quantitative effects of these inhibitors on the expression of Wnt target genes.
Data Presentation: Quantitative Effects on Wnt Target Gene Expression
| Inhibitor Class | Representative Inhibitor | Target Gene | Cell Line | Concentration/Dose | Treatment Time | Observed Effect | Citation(s) |
| TNIK Inhibitor | NCB-0846 | AXIN2 | HCT116 xenografts | 90-150 mg/kg (single oral dose) | Not specified | Reduction in mRNA expression | [1] |
| MYC | HCT116 xenografts | 90-150 mg/kg (single oral dose) | Not specified | Reduction in mRNA expression | [1] | ||
| CCND1 (Cyclin D1) | HCT116 xenografts | 90-150 mg/kg (single oral dose) | Not specified | Reduction in mRNA expression | [1] | ||
| AXIN2 (protein) | HCT116 cells | 1 µM | 4 or 24 h | Reduction in protein level | [2] | ||
| c-MYC (protein) | HCT116 cells | 1 µM | 4 or 24 h | Reduction in protein level | [2] | ||
| Porcupine Inhibitor | LGK974 | Axin2 | HN30 xenografts | 3 mg/kg | 5-10 h | ~60-95% inhibition of mRNA expression | [3] |
| c-Myc | Renal cancer cells | 5-15 µM | 72 h | Significant decrease in mRNA and protein levels | [3] | ||
| Cyclin D1 | Renal cancer cells | 5-15 µM | 72 h | Significant decrease in mRNA and protein levels | [3] | ||
| Tankyrase Inhibitor | XAV939 | c-Myc | HeLa cells | Not specified | Not specified | Decrease in protein expression | [4] |
| Cyclin D1 | HeLa cells | Not specified | Not specified | Decrease in protein expression | [4] | ||
| c-Myc | Neuroblastoma cells | Not specified | Not specified | Down-regulation of protein levels | [5] | ||
| Cyclin D1 | Neuroblastoma cells | Not specified | Not specified | Down-regulation of protein levels | [5] | ||
| β-catenin/TCF4 Inhibitor | FOG-001 | AXIN2 | Colorectal cancer PDX model | Not specified | Not specified | Reduction in mRNA and protein levels | [6] |
| c-Myc | Colorectal cancer model | 20 and 60 mg/kg | Not specified | Reduction in protein levels | [6][7] |
PDX: Patient-Derived Xenograft
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression
Objective: To quantify the mRNA expression levels of Wnt target genes (Axin2, c-Myc, Cyclin D1) following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT116, HeLa, HN30) in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with the specified concentrations of the inhibitors (NCB-0846, LGK974, XAV939, FOG-001) or vehicle control (e.g., DMSO) for the indicated times.
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative gene expression using the 2-ΔΔCt method.[8]
Western Blot for Wnt Target Protein Expression
Objective: To determine the protein levels of Wnt target genes (AXIN2, c-Myc, Cyclin D1) after inhibitor treatment.
Protocol:
-
Cell Lysis: After treating the cells as described above, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for AXIN2, c-Myc, or Cyclin D1 overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Luciferase Reporter Assay for Wnt Signaling Activity
Objective: To measure the transcriptional activity of the β-catenin/TCF4 complex.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Inhibitor Treatment: After 24 hours, treat the transfected cells with the Wnt pathway inhibitors at various concentrations. A Wnt ligand (e.g., Wnt3a) can be added to stimulate the pathway.
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in the normalized luciferase activity in inhibitor-treated cells compared to the control indicates the inhibition of Wnt signaling.
Mandatory Visualization
The following diagrams illustrate the Wnt signaling pathway and the experimental workflow for confirming the effect of Wnt inhibitors.
Caption: Wnt signaling pathway with points of inhibitor action.
Caption: Experimental workflow for inhibitor effect confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Porcupine Inhibitor LGK974 Downregulates the Wnt Signaling Pathway and Inhibits Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parabilis’ FOG-001 blocks β-catenin/TCF4 axis | BioWorld [bioworld.com]
- 7. Discovery of FOG-001, a clinical stage Helicon inhibitor of the beta-catenin/TCF4 interaction - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Porcupine inhibitor LGK-974 inhibits Wnt/β-catenin signaling and modifies tumor-associated macrophages resulting in inhibition of the malignant behaviors of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Tnik-IN-2
Researchers and drug development professionals handling Tnik-IN-2, a potent Traf2- and Nck-interacting kinase (TNIK) inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its potential hazards, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper end-of-life management of this compound is critical. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general laboratory chemical waste management principles.
Key Safety and Disposal Parameters
| Parameter | Guideline | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Waste Container | Use appropriate, clearly labeled, and securely closed containers for chemical waste. Plastic is often preferred. | [2] |
| Storage of Waste | Store chemical waste in a designated Satellite Accumulation Area at or near the point of generation. | [1][2] |
| Incompatible Materials | Store separately from strong acids/alkalis and strong oxidizing/reducing agents. | [1] |
| Empty Containers | A container that held hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains. "Empty" containers that held acutely toxic chemicals require triple rinsing with a suitable solvent, and the rinsate must be collected as hazardous waste. | [3][4] |
| Drain Disposal | Not recommended. Hazardous wastes should not be discharged to the sewer via sink drains. | [4] |
| Evaporation | Never evaporate chemicals as a disposal method. | [4] |
Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible material, e.g., HDPE).
-
Hazardous waste labels.
-
Fume hood.
-
Solvent for rinsing (e.g., DMSO, followed by ethanol or isopropanol).
-
Sealable bags for solid waste.
Procedure:
-
Preparation and PPE:
-
Conduct all waste handling procedures within a certified chemical fume hood.
-
Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Keep this compound waste separate from strong acids, bases, and oxidizing agents.[1]
-
-
Disposal of Unused this compound (Solid):
-
If the original container is to be disposed of, ensure it is securely sealed.
-
Place the sealed container in a larger, labeled secondary container if necessary to prevent breakage.
-
If transferring the solid waste, do so carefully to avoid generating dust.
-
-
Disposal of this compound Solutions:
-
Pour this compound solutions into a designated hazardous waste container.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Decontamination of Labware:
-
Rinse contaminated glassware and equipment with a small amount of a suitable solvent in which this compound is soluble (e.g., DMSO), followed by a rinse with a less hazardous solvent like ethanol or isopropanol.[5]
-
Collect all rinsate as hazardous waste in the designated liquid waste container.
-
-
Disposal of Contaminated Solid Waste:
-
Place contaminated solid waste, such as gloves, pipette tips, and absorbent paper, into a sealable plastic bag.
-
Seal the bag and place it in the designated solid hazardous waste container.
-
-
Labeling and Storage:
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Follow all institutional procedures for waste collection.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
